Product packaging for Darunavir Ethanolate(Cat. No.:CAS No. 635728-49-3)

Darunavir Ethanolate

Cat. No.: B192935
CAS No.: 635728-49-3
M. Wt: 593.7 g/mol
InChI Key: QWSHKNICRJHQCY-VBTXLZOXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Darunavir Ethanolate (also known as TMC114 ethanolate) is a high-purity, potent inhibitor of the HIV-1 protease enzyme, supplied for research applications . Its primary research value lies in the study of HIV/AIDS treatment mechanisms and antiretroviral resistance. The compound exerts its effect by binding strongly to the active site of the HIV-1 protease, a critical enzyme for viral replication. Darunavir is noted for its flexible molecular structure that allows it to form extensive hydrogen bonds with the backbone of the protease active site, notably with residues Asp29 and Asp30 . This interaction competitively inhibits the enzyme, preventing the cleavage of viral Gag-Pol polyproteins and subsequently halting the production of mature, infectious viral particles . This mechanism is crucial for studying viral maturation and developing treatments for multidrug-resistant HIV strains. This compound has a dissociation constant (Ki) of 1 nM for wild-type HIV-1 protease, underscoring its high potency . In research settings, it is commonly used in conjunction with pharmacokinetic enhancers like ritonavir or cobicistat, which inhibit its metabolism by the CYP3A enzyme system, to study boosted drug exposure and efficacy . Beyond its established role in HIV research, this compound is also a candidate for drug repurposing investigations, including in silico and in vitro studies exploring its potential against other viruses, such as SARS-CoV-2 . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H43N3O8S B192935 Darunavir Ethanolate CAS No. 635728-49-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate;ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3O7S.C2H6O/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26;1-2-3/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32);3H,2H2,1H3/t22-,23-,24+,25-,26+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSHKNICRJHQCY-VBTXLZOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO.CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO.CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H43N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70979794
Record name Hexahydrofuro[2,3-b]furan-3-yl hydrogen {4-[(4-aminobenzene-1-sulfonyl)(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}carbonimidate--ethanol (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

593.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635728-49-3, 635728-39-1
Record name Darunavir ethanolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0635728493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexahydrofuro[2,3-b]furan-3-yl hydrogen {4-[(4-aminobenzene-1-sulfonyl)(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}carbonimidate--ethanol (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DARUNAVIR ETHANOLATE
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Record name DARUNAVIR ETHANOLATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Physicochemical Properties of Darunavir Ethanolate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Darunavir is a potent, second-generation HIV-1 protease inhibitor critical to highly active antiretroviral therapy (HAART). The commercially available form is a crystalline ethanol solvate, darunavir ethanolate, prized for its stability.[1] As a Biopharmaceutics Classification System (BCS) Class II drug, it exhibits low aqueous solubility and high permeability, making the physicochemical properties of its solid form paramount to formulation development, manufacturing, and bioavailability.[2] This guide provides an in-depth summary of the core physicochemical properties of this compound, detailed experimental protocols for its characterization, and logical workflows for analysis.

General Properties

This compound is the stable, crystalline monoethanolate form of darunavir.[1][3] It is an off-white to cream-colored, hygroscopic powder.[2] Its structure has been confirmed by single-crystal X-ray crystallography.[2]

Table 1: General and Chemical Properties of this compound

PropertyValueReferences
IUPAC Name [(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate;ethanol[4][]
Synonyms Prezista®, TMC-114 Ethanolate[6][7]
CAS Number 635728-49-3[4][6]
Chemical Formula C₂₇H₃₇N₃O₇S·C₂H₅OH (Combined: C₂₉H₄₃N₃O₈S)[4][8]
Molecular Weight 593.73 g/mol [4][6][8]
Appearance White to off-white solid/powder[2][]
BCS Classification Class II (Low Solubility, High Permeability)[2]

Solubility Profile

The solubility of this compound is a critical attribute influencing its dissolution rate and oral bioavailability. Consistent with its BCS Class II classification, it is poorly soluble in aqueous media across the physiological pH range.[2][9]

Table 2: Solubility Data for this compound

SolventSolubilityTemperatureReferences
Water Insoluble / Practically Insoluble25°C[6][9][10]
Ethanol Insoluble-[10][11]
DMSO ≥50-100 mg/mL (≥84.21-168.42 mM)25°C[][6]

Solid-State Characterization

The solid-state form of this compound is crucial for its stability and performance. It exists as a specific crystalline polymorph, Form A, which can undergo transformations under certain environmental conditions.[2]

Crystallography

This compound crystallizes in an orthorhombic system and is known to form isostructural channel solvates, where solvent molecules like ethanol or water can be exchanged.[4][12] This channel structure is responsible for its hygroscopic nature and potential for conversion to a hydrate form at high relative humidity.[12]

Table 3: Crystallographic Data for this compound

ParameterValueReference
Crystal System Orthorhombic-
Space Group P 2₁2₁2₁[4]
Cell Length (a) 9.9846 Å[4]
Cell Length (b) 16.6017 Å[4]
Cell Length (c) 19.0274 Å[4]
Cell Angles (α, β, γ) 90°[4]
Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the stability and solvent content of this compound.

  • DSC studies show a characteristic endothermic event around 75°C, corresponding to the desolvation of ethanol.[13] Maintaining drying temperatures below 73.4°C is critical to prevent the loss of the ethanol solvate and potential amorphization.[14]

  • TGA confirms the loss of solvent, with studies showing multiple mass loss events corresponding to the release of ethanol and any adsorbed water.[13] Desolvation can lead to the formation of an amorphous form.[12][15]

Table 4: Thermal Properties of this compound

TechniqueObservationTemperature RangeSignificanceReferences
DSC Endothermic peak~75°CDesolvation (loss of ethanol)[1][13]
TGA Multi-step mass loss30-600°CCorresponds to solvent loss and subsequent decomposition[13]

Experimental Protocols

Standardized protocols are vital for the consistent and reliable characterization of this compound.

X-ray Powder Diffraction (XRPD)

XRPD is the primary technique for identifying the crystalline form and assessing the polymorphism of this compound.[2]

  • Objective: To confirm the crystalline identity (Form A) and detect any polymorphic or amorphous impurities.

  • Instrumentation: A standard powder X-ray diffractometer equipped with a Cu-Kα radiation source.

  • Sample Preparation: A small amount of the powder sample is gently packed into a sample holder.

  • Typical Parameters:

    • Radiation: Cu-Kα (λ = 1.54 Å).

    • Voltage/Current: 40-45 kV / 30-40 mA.

    • Scan Range (2θ): 2° to 40°.

    • Scan Speed/Step Size: 1-2°/min or equivalent step scan parameters.

  • Data Analysis: The resulting diffractogram is compared against a reference pattern for this compound Form A to confirm its identity.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions in a material as a function of temperature, providing information on melting, desolvation, and glass transitions.[16]

  • Objective: To determine the desolvation temperature and enthalpy and to detect any amorphous content via a glass transition.

  • Instrumentation: A heat-flux DSC instrument (e.g., TA Instruments Q100 or similar).[13]

  • Sample Preparation: 1-3 mg of the sample is accurately weighed into an aluminum crucible.[13] A pierced lid may be used to allow for the escape of solvent.[17]

  • Typical Parameters:

    • Heating Rate: A linear heating rate, typically 2°C/min to 10°C/min.[13][18]

    • Temperature Range: 25°C to 150°C (or higher if decomposition is studied).[13]

    • Atmosphere: Dynamic inert atmosphere, such as nitrogen, at a flow rate of 50-100 mL/min.[13][18]

  • Data Analysis: The thermogram is analyzed for endothermic or exothermic events. The onset temperature and peak area (enthalpy) of the desolvation endotherm are key parameters.[19]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, which is used to quantify solvent content.[16]

  • Objective: To quantify the amount of ethanol and water in the this compound sample.

  • Instrumentation: A TGA instrument (e.g., TA Instruments SDT Q600 or similar).[13]

  • Sample Preparation: 5-10 mg of the sample is weighed into a ceramic or alumina crucible.[13][18]

  • Typical Parameters:

    • Heating Rate: 10°C/min.[18]

    • Temperature Range: 30°C to 600°C.[13]

    • Atmosphere: Dynamic nitrogen atmosphere with a flow rate of 100 mL/min.[13]

  • Data Analysis: The TGA curve is analyzed to determine the percentage mass loss at different temperature intervals, corresponding to the release of different solvent molecules.[19]

Visualized Workflows and Pathways

Understanding the relationships between different solid forms and the analytical workflow is crucial for drug development professionals.

G DE This compound (Crystalline, Form A) DH Darunavir Hydrate (Crystalline) DE->DH High Relative Humidity (Solvent Exchange) DA Amorphous Darunavir DE->DA Thermal Stress (Desolvation) DH->DA Dehydration / Heat

Figure 1: Interconversion pathway of darunavir solid forms.[12]

G cluster_0 Sample Input Sample This compound API or Formulation XRPD XRPD Sample->XRPD DSC DSC Sample->DSC TGA TGA Sample->TGA Solubility Solubility Assays Sample->Solubility CrystalData Crystallinity & Form XRPD->CrystalData ThermalData Thermal Stability & Solvation State DSC->ThermalData MassData Solvent Content (%) TGA->MassData SolubilityData Solubility Profile Solubility->SolubilityData

Figure 2: Experimental workflow for physicochemical characterization.

Conclusion

The physicochemical properties of this compound are well-defined, with its crystalline nature, thermal behavior, and solubility profile being critical parameters for quality control and formulation design. As the stable commercial form, its propensity to convert to a hydrate under high humidity or to an amorphous form upon desolvation necessitates careful control over manufacturing and storage conditions.[12][14] The analytical methods detailed herein—XRPD for structural integrity, DSC for thermal stability, and TGA for solvent quantification—form the cornerstone of a robust characterization program, ensuring the consistent delivery of this vital antiretroviral agent to patients.

References

Darunavir Ethanolate: An In-depth Technical Guide to Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of darunavir ethanolate and its degradation pathways. The information is compiled from various scientific studies and is intended to assist researchers, scientists, and drug development professionals in understanding the critical factors affecting the integrity of this antiretroviral drug. This document details the outcomes of forced degradation studies under various stress conditions, outlines the experimental protocols for stability-indicating assays, and presents visual representations of degradation pathways and experimental workflows.

Core Stability Profile

This compound is an HIV-1 protease inhibitor.[1] Understanding its stability is crucial for the development of robust pharmaceutical formulations.[2] Forced degradation studies, conducted as per the International Conference on Harmonization (ICH) guidelines, have been instrumental in identifying the conditions under which this compound degrades and in characterizing its degradation products.[3][4]

The primary analytical technique employed in these studies is high-performance liquid chromatography (HPLC), which has been proven effective in separating darunavir from its degradation products, thus serving as a stability-indicating method.[1][5][6] High-performance thin-layer chromatography (HPTLC) has also been utilized for this purpose.[7]

Studies have consistently shown that this compound is susceptible to degradation under acidic, basic, and oxidative conditions.[1][6][8] Conversely, the drug substance has demonstrated relative stability under thermal, photolytic, and neutral hydrolytic (water) conditions.[4][9][10]

Quantitative Degradation Data

The following tables summarize the quantitative data from forced degradation studies, providing a clear comparison of the extent of degradation under different stress conditions.

Stress ConditionReagent/ParametersDurationTemperature% DegradationReference
Acidic 0.01 M HCl24 hrsRoom Temperature33.80%[11]
0.1 N HCl1 hr80°C-[4]
1 N HCl48 hrsRoom Temperature~15-20%[10]
Acidic Hydrolysis--14.99%[7]
Basic 0.01 M NaOH24 hrsRoom Temperature37.50%[11]
0.1 N NaOH30 min80°C-[4]
1 N NaOH36 hrsRoom Temperature~15-20%[10]
Alkaline Hydrolysis--23.15%[7]
Oxidative 1% H₂O₂24 hrsRoom Temperature58.40%[11]
3% H₂O₂15 daysRoom TemperatureIneffective[3]
6% H₂O₂2 hrs80°C-[4]
30% H₂O₂15 daysRoom TemperatureDegradation Observed[3]
Thermal 105°C24 hrs105°C27.66%[11]
105°C7 days105°CStable[4]
Photolytic 1.2 million lux hours24 hrs-27.66%[11]
1.2 million lux hours--Stable[4]
Humidity 90% RH7 days25°CStable[4]
Water Hydrolysis Water4 hrs80°CStable[4]

Degradation Pathways and Products

Forced degradation studies have identified several degradation products (DPs) of this compound, primarily under acidic and basic conditions.[10][12] The carbamate functional group within the darunavir structure is a potential site for hydrolysis.[5]

Under acidic conditions, three primary degradation products (DP1, DP2, and DP3) have been observed.[10][12] In basic conditions, four degradation products (DP4, DP5, DP6, and DP7) have been noted, with one study identifying DP2 as also being formed under these conditions.[10][12] Oxidative degradation with 30% hydrogen peroxide resulted in the formation of one degradation product (DPO).[3]

The following diagram illustrates the general degradation pathways of this compound under different stress conditions.

G General Degradation Pathways of this compound cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis cluster_oxidative Oxidative Degradation Darunavir This compound DP1 Degradation Product 1 Darunavir->DP1 DP2 Degradation Product 2 Darunavir->DP2 DP3 Degradation Product 3 Darunavir->DP3 DP4 Degradation Product 4 Darunavir->DP4 DP5 Degradation Product 5 Darunavir->DP5 DP6 Degradation Product 6 Darunavir->DP6 DP7 Degradation Product 7 Darunavir->DP7 DPO Oxidative Degradation Product Darunavir->DPO

Caption: Degradation of this compound under Stress Conditions.

Experimental Protocols

Detailed methodologies are crucial for replicating stability studies. The following sections outline the typical experimental protocols for forced degradation and the analytical methods used.

Forced Degradation Study Protocol

A typical forced degradation study for this compound involves the following steps:

  • Preparation of Stock Solution: A stock solution of this compound is prepared by dissolving an appropriate amount of the drug substance in a suitable diluent, such as methanol or a mixture of methanol and water.[3][11]

  • Application of Stress Conditions:

    • Acid Hydrolysis: The stock solution is treated with an acid solution (e.g., 0.01 N to 1 N HCl) and may be heated to accelerate degradation.[4][10][11]

    • Base Hydrolysis: The stock solution is treated with a basic solution (e.g., 0.01 N to 1 N NaOH) and may be heated.[4][10][11]

    • Oxidative Degradation: The stock solution is treated with hydrogen peroxide (e.g., 1% to 30% H₂O₂) at room temperature or with heating.[3][4][11]

    • Thermal Degradation: The solid drug substance or a solution is exposed to high temperatures (e.g., 105°C).[4][11]

    • Photolytic Degradation: The drug substance is exposed to a specific intensity of light (e.g., 1.2 million lux hours) as per ICH Q1B guidelines.[4]

  • Sample Preparation for Analysis: After the specified duration, the stressed samples are neutralized (if necessary), diluted with the mobile phase, and filtered through a membrane filter (e.g., 0.45 µm) before analysis.[3]

The following diagram illustrates a general workflow for a forced degradation study.

G Forced Degradation Experimental Workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep_stock->stress neutralize Neutralize Sample (if applicable) stress->neutralize dilute Dilute with Mobile Phase neutralize->dilute filter Filter through 0.45 µm Membrane dilute->filter analyze Analyze using Stability-Indicating Method (e.g., HPLC) filter->analyze end End analyze->end

Caption: Workflow for Forced Degradation Studies.

Stability-Indicating HPLC Method

A common stability-indicating HPLC method for this compound is as follows:

  • Column: A reversed-phase C18 column is typically used, for example, an X-Bridge C18 (150 × 4.6 mm, 3.5 µm) or a Symmetry C18 (250 × 4.6 mm, 5 µm).[1][5]

  • Mobile Phase: An isocratic or gradient elution is employed. A common mobile phase is a mixture of an aqueous buffer (e.g., 0.01M ammonium formate, pH 3.0) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 55:45 v/v).[1][6]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1][6]

  • Detection: UV detection is performed at a wavelength of 265 nm or 240 nm.[1][12]

  • Column Temperature: The column temperature is maintained at a constant value, for example, 30°C.[1][6]

The method is validated according to ICH guidelines for specificity, precision, linearity, accuracy, and robustness.[1][6]

The logical relationship for developing a stability-indicating method is depicted below.

G Development of a Stability-Indicating Method goal Goal: Quantify Darunavir in the presence of degradation products forced_degradation Perform Forced Degradation Studies goal->forced_degradation generate_degradants Generate Degradation Products forced_degradation->generate_degradants method_dev Develop Separation Method (e.g., HPLC) generate_degradants->method_dev optimization Optimize Chromatographic Conditions (Column, Mobile Phase, Flow Rate, etc.) method_dev->optimization validation Validate Method as per ICH Guidelines (Specificity, Linearity, Accuracy, Precision, Robustness) optimization->validation final_method Final Stability-Indicating Method validation->final_method

Caption: Logic for Stability-Indicating Method Development.

Physicochemical Stability Considerations

Beyond chemical degradation, the physicochemical stability of this compound is also a critical factor. Studies have shown that under thermal stress, amorphization can occur due to the desolvation of the ethanolate.[2][13] Furthermore, at high relative humidity, there is a potential for the conversion of the ethanolate form to a hydrate form.[2][13] These solid-state transformations can impact the dissolution and bioavailability of the drug product.

References

In Vitro Antiviral Profile of Darunavir Ethanolate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darunavir, a second-generation non-peptidic protease inhibitor, stands as a cornerstone in the management of Human Immunodeficiency Virus (HIV) infection. This technical guide provides an in-depth overview of the in vitro antiviral activity of its ethanolate form. It consolidates key quantitative data on its potent efficacy against a broad spectrum of HIV-1 strains, including wild-type and multidrug-resistant variants, as well as its activity against HIV-2. Detailed methodologies for pivotal in vitro assays are presented to facilitate reproducibility and further investigation. Furthermore, this guide visualizes the molecular mechanism of action and experimental workflows through detailed diagrams, offering a comprehensive resource for researchers in the field of antiviral drug development.

Introduction

Darunavir ethanolate is a potent antiretroviral drug belonging to the protease inhibitor (PI) class.[1] Its mechanism of action involves the selective inhibition of HIV-1 protease, a critical enzyme for the proteolytic cleavage of viral Gag and Gag-Pol polyproteins.[1][2] This inhibition prevents the maturation of viral particles, rendering them non-infectious.[2] A distinguishing feature of darunavir is its high genetic barrier to the development of resistance, attributed to its robust interactions with the protease enzyme, including with the backbone of the active site.[3][4] This guide focuses on the in vitro data that substantiates the potent and broad-spectrum antiviral activity of this compound.

Quantitative Antiviral Activity

The in vitro potency of darunavir has been extensively evaluated against a wide array of HIV-1 laboratory strains, clinical isolates, and resistant variants. The following tables summarize the key efficacy and cytotoxicity data.

Table 1: In Vitro Anti-HIV-1 Activity of Darunavir

Virus Strain/IsolateCell LineAssay TypeEC50 (nM)EC90 (nM)Reference(s)
Wild-type HIV-1 LAIVariousVarious1 - 52.7 - 13[5][6]
Wild-type HIV-1 Ba-LVariousVarious3-[5]
Wild-type HIV-1 (General)MT-4p24 antigen39[7]
HIV-1 Subtype B (clinical isolates)PBMCPhenotypic1.79-[8]
HIV-1 Subtype C (clinical isolates)PBMCPhenotypic1.12-[8]
HIV-1 CRF01_AE (clinical isolates)PBMCPhenotypic1.27-[8]
Multi-PI-Resistant Strains (average 5 PIs)VariousPhenotypic< 10 for 75% of isolates-[9]
Lopinavir-resistant isolatesVariousPhenotypic77% remained susceptible-[10]
Tipranavir-resistant isolatesVariousPhenotypic70% remained susceptible-[10]

Table 2: In Vitro HIV-1 Protease Inhibition and Cytotoxicity of Darunavir

ParameterCell Line/EnzymeAssay TypeValueReference(s)
IC50 (Protease Inhibition)
Wild-type HIV-1 Protease-FRET Assay3 - 6 nM[11]
Wild-type HIV-1 Protease-HPLC-based2 ± 0.1 nM[12]
Ki (Binding Affinity)
Wild-type HIV-1 Protease-Isothermal Titration Calorimetry4.5 x 10⁻¹² M[3][4]
CC50 (Cytotoxicity)
Various-Various> 100 µM[5]
MT-4 cellsMT-4MTT Assay> 100 µM[7]
Vero cellsVeroMTT Assay> 10 µM[9]
293T cells293TMTT Assay> 10 µM[9]
HepG2 cellsHepG2MTT AssayHigh (poor cytotoxicity)[6]

Mechanism of Action: HIV-1 Protease Inhibition

Darunavir functions as a potent, non-peptidic competitive inhibitor of the HIV-1 protease.[2][4] The HIV-1 protease is an aspartic protease composed of two identical subunits (a homodimer) that, when active, cleaves newly synthesized viral polyproteins (Gag and Gag-Pol) into mature, functional proteins essential for the assembly of new, infectious virions.[2]

Darunavir is designed to fit snugly within the active site of the protease, mimicking the peptide substrate.[9] It forms a network of strong hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp25') and with the backbone of the active site.[4] This high-affinity binding physically blocks the entry of the natural polyprotein substrates, thereby preventing their cleavage.[2] Consequently, only immature, non-infectious viral particles are produced.[2]

HIV_Protease_Inhibition cluster_virus HIV-infected Cell Viral_RNA Viral RNA Translation Translation Viral_RNA->Translation Gag_Pol Gag-Pol Polyprotein Translation->Gag_Pol Cleavage Proteolytic Cleavage Gag_Pol->Cleavage Substrate HIV_Protease HIV-1 Protease HIV_Protease->Cleavage Enzyme Viral_Proteins Mature Viral Proteins Cleavage->Viral_Proteins Products New_Virion Immature, Non-infectious Virion Cleavage->New_Virion Virion_Assembly Virion Assembly Viral_Proteins->Virion_Assembly Darunavir Darunavir Darunavir->HIV_Protease Inhibits

Figure 1: Mechanism of action of darunavir in inhibiting HIV-1 protease.

Detailed Experimental Protocols

Antiviral Activity Assays (EC50 Determination)

A common method to determine the 50% effective concentration (EC50) of darunavir is through cell-based assays that measure the inhibition of viral replication. The p24 antigen capture ELISA is a widely used endpoint.

Protocol: p24 Antigen Capture ELISA

  • Cell Seeding: Seed susceptible host cells (e.g., MT-4 cells or peripheral blood mononuclear cells [PBMCs]) in a 96-well plate at a predetermined density.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Infection and Treatment: Infect the cells with a known titer of HIV-1 (e.g., HIV-1 LAI). Immediately after infection, add the serially diluted darunavir to the respective wells. Include untreated infected cells as a positive control and uninfected cells as a negative control.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for a period that allows for multiple rounds of viral replication (typically 5-7 days).

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the cell-free supernatant.

  • p24 ELISA:

    • Coat a 96-well ELISA plate with a capture antibody specific for the HIV-1 p24 antigen and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add the collected cell culture supernatants to the wells and incubate.

    • Wash the plate and add a biotinylated detector antibody against p24.

    • After another wash, add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Add a chromogenic substrate (e.g., TMB) and incubate until color develops.

    • Stop the reaction with a stop solution (e.g., sulfuric acid).

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: The concentration of p24 in each well is proportional to the amount of viral replication. Plot the percentage of p24 inhibition against the log of the darunavir concentration and use a non-linear regression model to calculate the EC50 value.

p24_ELISA_Workflow Start Start Cell_Seeding Seed Host Cells (e.g., MT-4) Start->Cell_Seeding Drug_Dilution Prepare Darunavir Serial Dilutions Infection_Treatment Infect Cells with HIV-1 & Add Darunavir Cell_Seeding->Infection_Treatment Drug_Dilution->Infection_Treatment Incubation Incubate for 5-7 days (37°C, 5% CO2) Infection_Treatment->Incubation Supernatant_Collection Collect Cell-Free Supernatant Incubation->Supernatant_Collection ELISA_Coating Coat Plate with Capture Antibody Supernatant_Collection->ELISA_Coating ELISA_Blocking Block Plate ELISA_Coating->ELISA_Blocking ELISA_Sample Add Supernatants ELISA_Blocking->ELISA_Sample ELISA_Detector Add Detector Antibody ELISA_Sample->ELISA_Detector ELISA_HRP Add Streptavidin-HRP ELISA_Detector->ELISA_HRP ELISA_Substrate Add Substrate & Stop ELISA_HRP->ELISA_Substrate Read_Plate Read Absorbance at 450 nm ELISA_Substrate->Read_Plate Data_Analysis Calculate EC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for determining antiviral EC50 using a p24 ELISA.

Cytotoxicity Assays (CC50 Determination)

The 50% cytotoxic concentration (CC50) is determined to assess the safety profile of the compound. The MTT assay is a common colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability.

Protocol: MTT Assay

  • Cell Seeding: Seed a suitable cell line (e.g., MT-4, Vero, or 293T) in a 96-well plate.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include untreated cells as a viability control.

  • Incubation: Incubate the plate for a period consistent with the antiviral assay (e.g., 24-72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cytotoxicity for each darunavir concentration relative to the untreated control. Plot the percentage of cytotoxicity against the log of the darunavir concentration and use a non-linear regression model to determine the CC50.

Protease Inhibition Assays (IC50 Determination)

The 50% inhibitory concentration (IC50) against the HIV-1 protease enzyme can be determined using a Fluorescence Resonance Energy Transfer (FRET) assay.

Protocol: FRET-based Protease Inhibition Assay

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., sodium acetate buffer at pH 5.5).

    • Dilute recombinant HIV-1 protease to a working concentration in the reaction buffer.

    • Prepare a fluorogenic peptide substrate containing a cleavage site for HIV-1 protease, flanked by a fluorescent donor and a quencher molecule.

    • Prepare serial dilutions of this compound.

  • Assay Procedure:

    • In a 96-well black plate, add the reaction buffer, the diluted darunavir, and the HIV-1 protease.

    • Incubate briefly to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the FRET peptide substrate.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity over time using a fluorescence plate reader. The excitation and emission wavelengths will be specific to the donor-quencher pair used in the substrate. As the protease cleaves the substrate, the donor and quencher are separated, leading to an increase in fluorescence.

  • Data Analysis: Calculate the initial velocity of the enzymatic reaction for each darunavir concentration. Plot the percentage of inhibition of the protease activity against the log of the darunavir concentration and fit the data to a suitable model to determine the IC50.

Activity Against Other Viruses

While darunavir is highly specific for HIV-1 protease, its activity against other viruses has been investigated.

  • HIV-2: Darunavir demonstrates potent activity against HIV-2, with EC50 values in the low nanomolar range (e.g., 3-6 nM).[5]

  • SARS-CoV-2: In vitro studies have shown that darunavir does not exhibit significant antiviral activity against SARS-CoV-2, with EC50 values being very high (>100 µM), and therefore is not considered a viable treatment option for COVID-19.

Conclusion

The in vitro data for this compound unequivocally demonstrate its high potency and broad-spectrum activity against HIV-1, including strains resistant to other protease inhibitors. Its favorable cytotoxicity profile, as indicated by high CC50 values, results in a wide therapeutic index. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate the antiviral properties of darunavir and other novel compounds. The consistent and robust in vitro performance of darunavir has been a critical factor in its successful clinical development and its established role in the treatment of HIV infection.

References

A Technical Guide to the Binding Affinity of Darunavir to HIV Protease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the binding affinity of darunavir to its target, the human immunodeficiency virus type 1 (HIV-1) protease. Darunavir is a second-generation protease inhibitor (PI) renowned for its high potency and significant barrier to the development of drug resistance. A key factor in its efficacy is its exceptionally high binding affinity for the HIV-1 protease active site. This document consolidates quantitative data, details common experimental protocols for affinity determination, and illustrates the underlying molecular interactions and experimental workflows.

Quantitative Analysis of Darunavir's Binding Affinity

Darunavir's distinction among protease inhibitors lies in its extraordinarily tight and durable binding to the HIV-1 protease. Its binding affinity has been quantified by various biophysical techniques, consistently demonstrating picomolar-level inhibition. The data presented below is for the active moiety, darunavir, as binding assays are conducted in solution where the ethanolate salt form dissociates.

The binding of darunavir to wild-type (WT) protease is characterized by a favorable enthalpy (ΔH), indicating strong hydrogen bonding and van der Waals interactions, and a very slow dissociation rate (k_off), which contributes to its prolonged inhibitory effect.[1][2]

Table 1: Quantitative Binding Parameters of Darunavir to Wild-Type HIV-1 Protease

ParameterReported ValueMethodCommentsSource(s)
Dissociation Constant (Kd) 4.5 x 10-12 M (4.5 pM)Isothermal Titration Calorimetry (ITC)Represents extremely high affinity. Binding is approximately 100-fold tighter than its predecessor, amprenavir.[3][4][5]
Dissociation Constant (Kd) < 1 x 10-12 M (< 1 pM)Surface Plasmon Resonance (SPR)Affinity was more than 100-fold higher than other PIs tested.[1]
Inhibition Constant (Ki) 0.17 nMKinetic Inhibition AssayAgainst HIV-2 Protease. Value is 17-fold weaker than against HIV-1 protease.
IC50 3 nMCell-based Assay (MT-2 cells)Demonstrates potent antiviral activity in a cellular context.[6][7]
Dissociation Rate (koff) < 1 x 10-5 s-1Surface Plasmon Resonance (SPR)Extremely slow dissociation, leading to a dissociative half-life of over 240 hours. This is a key factor in its high genetic barrier to resistance.[1][8]
Association Rate (kon) ~2 x 106 M-1s-1Surface Plasmon Resonance (SPR)Fast association, comparable to its structural analogue amprenavir.[1]
Binding Enthalpy (ΔH) -12.1 kcal/molIsothermal Titration Calorimetry (ITC)Highly favorable enthalpy change, driven by strong hydrogen bonds with the protease backbone.[2]
Binding Entropy (-TΔS) -3.1 kcal/molIsothermal Titration Calorimetry (ITC)Favorable entropy change contributing to the overall free energy of binding.[2]

Mechanism of High-Affinity Binding

Darunavir is a nonpeptidic, competitive inhibitor that occupies the active site of the HIV-1 protease dimer.[3][9] HIV-1 protease is essential for viral maturation, as it cleaves Gag and Gag-Pol polyproteins into functional enzymes and structural proteins.[9][10] By blocking this active site, darunavir prevents the processing of these polyproteins, resulting in the production of immature, non-infectious virions.[11]

The inhibitor's exceptional potency is attributed to several structural features:

  • Backbone Interactions: Darunavir was specifically designed to maximize hydrogen bonds with the backbone atoms of the protease active site, particularly with residues Asp29 and Asp30.[2][4] These interactions are less susceptible to disruption by mutations, which often alter side chains.[3]

  • Substrate Envelope Fit: It fits snugly within the "substrate envelope," which is the consensus volume occupied by the natural substrates of the protease.[4][5]

  • Molecular Flexibility: The structure of darunavir allows it to adapt to conformational changes in the protease active site, maintaining its tight binding even in the presence of mutations that confer resistance to other PIs.[11]

Interestingly, studies have also suggested that darunavir may possess a dual mode of action, not only binding to the active site of the dimer but also potentially inhibiting the dimerization of protease monomers, which is a prerequisite for its enzymatic activity.[9][12] Kinetic analyses have also pointed to a second binding site on the protease surface, which may contribute to its mixed-type inhibition profile and overall potency.[13][14]

HIV_Protease_Inhibition cluster_0 HIV-1 Protease Dimer cluster_1 Viral Maturation Pathway Protease HIV-1 Protease (Dimer) Active Site Proteins Mature Viral Proteins (Functional) Protease->Proteins Cleavage Polyprotein Gag-Pol Polyprotein (Substrate) Polyprotein->Protease Binds to Active Site Darunavir Darunavir (Inhibitor) Darunavir->Protease Competitive Inhibition ITC_Workflow cluster_prep 1. Sample Preparation cluster_exp 2. ITC Experiment cluster_analysis 3. Data Analysis P1 Purify & Dialyze HIV-1 Protease P2 Dissolve Darunavir in matching buffer P3 Degas both solutions E1 Load Protease into sample cell P3->E1 E2 Load Darunavir into injection syringe E3 Perform sequential injections at constant temperature A1 Integrate heat pulse for each injection E3->A1 A2 Plot heat vs. molar ratio A1->A2 A3 Fit binding isotherm to model A2->A3 A4 Determine Kd, ΔH, n A3->A4

References

Pharmacokinetics and metabolism of darunavir ethanolate

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Darunavir Ethanolate

Introduction

Darunavir, an ethanolate salt form of darunavir, is a second-generation non-peptidic protease inhibitor (PI) of the human immunodeficiency virus (HIV).[1][2] It demonstrates potent antiviral activity against both wild-type and multidrug-resistant HIV-1 strains.[2][3] Darunavir's efficacy is critically dependent on its pharmacokinetic profile, which is significantly enhanced by co-administration with a pharmacokinetic booster like ritonavir or cobicistat. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of darunavir, intended for researchers, scientists, and drug development professionals.

Pharmacokinetics

The pharmacokinetic properties of darunavir are characterized by its rapid absorption, high plasma protein binding, extensive metabolism primarily via the cytochrome P450 system, and elimination mainly through the feces.[2][4] Co-administration with a low dose of ritonavir, a potent inhibitor of the CYP3A4 enzyme, is standard practice and crucial for achieving therapeutic plasma concentrations.[3][5]

Absorption

Following oral administration, darunavir is rapidly absorbed, reaching peak plasma concentrations (Tmax) between 2.5 and 4 hours.[2][6] The absolute oral bioavailability of a single 600 mg dose is approximately 37% when administered alone.[1] However, when co-administered with 100 mg of ritonavir twice daily, the bioavailability increases significantly to 82%.[1][2] This enhancement is due to ritonavir's inhibition of first-pass metabolism by CYP3A4 enzymes.[3][5]

The presence of food also plays a vital role in the absorption of darunavir. Taking the drug with a meal increases both the maximum concentration (Cmax) and the area under the curve (AUC) by approximately 30% compared to the fasted state.[1][2]

Distribution

Darunavir is extensively bound to plasma proteins, with approximately 95% of the drug bound, primarily to alpha 1-acid glycoprotein (AAG).[1][2] The volume of distribution for darunavir administered with ritonavir has been reported to be in the range of 161.0 to 264.9 L, with a mean of approximately 206.5 L.[1]

Metabolism

Darunavir is almost exclusively and extensively metabolized by the hepatic cytochrome P450 3A4 (CYP3A4) isoenzyme.[2][3][5] In the absence of a pharmacokinetic booster, darunavir undergoes several primary metabolic transformations:

  • Carbamate hydrolysis

  • Isobutyl aliphatic hydroxylation

  • Aniline aromatic hydroxylation

To a lesser extent, benzylic aromatic hydroxylation and glucuronidation also occur.[1][7]

The co-administration of ritonavir significantly alters this metabolic profile. Ritonavir potently inhibits CYP3A4, thereby blocking the major metabolic pathways of darunavir, specifically carbamate hydrolysis, isobutyl aliphatic hydroxylation, and aniline aromatic hydroxylation.[7][8] This inhibition leads to a substantial increase in darunavir plasma exposure, approximately 11- to 14-fold higher than when administered unboosted.[6][7] Interestingly, ritonavir does not appear to affect aromatic hydroxylation at the benzylic moiety.[7][8]

Darunavir_Metabolism cluster_unboosted Unboosted Metabolism cluster_boosted Ritonavir-Boosted Metabolism DRV_unboosted Darunavir Met1 Carbamate Hydrolysis DRV_unboosted->Met1 Major Met2 Isobutyl Aliphatic Hydroxylation DRV_unboosted->Met2 Major Met3 Aniline Aromatic Hydroxylation DRV_unboosted->Met3 Major Met4 Benzylic Aromatic Hydroxylation DRV_unboosted->Met4 Minor Met5 Glucuronidation DRV_unboosted->Met5 Minor DRV_boosted Darunavir CYP3A4 CYP3A4 Enzyme DRV_boosted->CYP3A4 Metabolized by RTV Ritonavir RTV->CYP3A4 Inhibits Inhibited_Met1 Carbamate Hydrolysis CYP3A4->Inhibited_Met1 Catalyzes Inhibited_Met2 Isobutyl Aliphatic Hydroxylation CYP3A4->Inhibited_Met2 Catalyzes Inhibited_Met3 Aniline Aromatic Hydroxylation CYP3A4->Inhibited_Met3 Catalyzes

Metabolic pathways of darunavir with and without ritonavir boosting.
Excretion

A mass balance study utilizing 14C-labeled darunavir revealed the primary routes of excretion. When administered with ritonavir, approximately 79.5% of the administered radioactive dose was recovered in the feces, with 13.9% found in the urine.[1][2] Unchanged darunavir accounted for a significantly larger portion of the excreted dose in boosted subjects (48.8%) compared to unboosted subjects (8.0%), highlighting the metabolic inhibition by ritonavir.[1][7]

The terminal elimination half-life of darunavir is approximately 15 hours when co-administered with ritonavir.[2][3] The clearance of darunavir is substantially reduced in the presence of ritonavir, decreasing from 32.8 L/h when given alone to 5.9 L/h when boosted.[1] Renal clearance is low; unchanged darunavir in the urine accounted for only 1.2% of the dose in unboosted subjects and 7.7% in boosted subjects.[1][7]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key quantitative pharmacokinetic data for darunavir.

Table 1: Key Pharmacokinetic Parameters of Darunavir

ParameterDarunavir (Unboosted)Darunavir/Ritonavir (Boosted)Reference(s)
Dose 600 mg (single)600 mg / 100 mg (twice daily)[1][2]
Oral Bioavailability 37%82%[1][2]
Tmax (hours) ~2.5 - 42.5 - 4[1][2]
Plasma Protein Binding ~95%~95%[1][2]
Volume of Distribution (Vd) Not specified206.5 L (Range: 161.0–264.9 L)[1]
Terminal Half-Life (t1/2) Not specified~15 hours[2][3]
Clearance (CL) 32.8 L/h (IV)5.9 L/h (IV)[1]

Table 2: Excretion of Darunavir and Metabolites (400 mg single dose of 14C-darunavir)

Excretion Route / FormDarunavir (Unboosted)Darunavir/Ritonavir (Boosted)Reference(s)
Total Recovery (Urine + Feces) 93.9%93.5%[7]
% of Dose in Feces 81.7%79.5%[7]
% of Dose in Urine 12.2%13.9%[7]
% Unchanged Drug in Feces & Urine 8.0%48.8%[1][7]
% Unchanged Drug in Urine 1.2%7.7%[1][7]

Experimental Protocols

The data presented in this guide are derived from clinical studies employing rigorous experimental designs. A representative protocol for a human mass balance study is detailed below.

Study Design: Mass Balance and Metabolism Study

A typical study to investigate the absorption, metabolism, and excretion of darunavir involves an open-label design with healthy human subjects.[7][8]

  • Subject Population: Healthy male volunteers (n=8) provide informed consent before participation.[7][8]

  • Dosing Regimen: The study often employs a two-period design.

    • Period 1 (Unboosted): Subjects receive a single oral dose of 400 mg of 14C-labeled darunavir.[7]

    • Period 2 (Boosted): Following a washout period, the same subjects receive a regimen of ritonavir (e.g., 100 mg twice daily) for several days before and after being administered a single 400 mg oral dose of 14C-darunavir.[7]

  • Sample Collection: Blood, urine, and fecal samples are collected at predetermined intervals for an extended period (e.g., up to 168 hours post-dose) to capture the full excretion profile.[8]

  • Bioanalytical Methods:

    • Quantification of Total Radioactivity: Techniques like liquid scintillation counting are used to measure the total 14C radioactivity in plasma, urine, and feces.[8]

    • Quantification of Darunavir and Metabolites: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the standard method for separating and quantifying darunavir and its various metabolites in plasma and excreta.[9][10] This allows for the determination of pharmacokinetic parameters and the metabolic profile. Common analytical columns include C18 reversed-phase columns, and mobile phases often consist of acetonitrile and ammonium formate or acetate buffers.[9][10][11]

PK_Study_Workflow cluster_prep Phase 1: Preparation & Dosing cluster_sampling Phase 2: Sample Collection cluster_analysis Phase 3: Bioanalysis cluster_pk Phase 4: Data Analysis A Subject Screening & Informed Consent B Baseline Sample Collection A->B C Oral Administration of [14C]Darunavir +/- Ritonavir B->C D Serial Blood Sampling (e.g., 0-168h) C->D E Total Urine & Feces Collection (e.g., 0-168h) C->E F Sample Processing (Plasma separation, homogenization) D->F E->F G Quantification of Total Radioactivity (Liquid Scintillation Counting) F->G H Quantification of Darunavir & Metabolites (LC-MS/MS) F->H I Pharmacokinetic Parameter Calculation (AUC, Cmax, t1/2, etc.) G->I J Metabolite Profiling & Mass Balance Calculation G->J H->I H->J K Statistical Analysis & Reporting I->K J->K

Workflow for a typical clinical pharmacokinetic and metabolism study.

Conclusion

The pharmacokinetic profile of this compound is well-characterized, featuring rapid absorption enhanced by food, high protein binding, and extensive metabolism primarily through CYP3A4. The co-administration with ritonavir is essential, as it inhibits CYP3A4-mediated metabolism, leading to a more than twofold increase in bioavailability and a prolonged half-life, which are critical for maintaining therapeutic drug concentrations. Excretion occurs predominantly via the feces. A thorough understanding of these pharmacokinetic and metabolic pathways is fundamental for optimizing treatment regimens, managing drug-drug interactions, and guiding the development of future antiretroviral therapies.

References

Methodological & Application

Application Notes & Protocols for the Quantitative Analysis of Darunavir Ethanolate in Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Darunavir ethanolate is an antiretroviral agent belonging to the class of protease inhibitors, crucial in the management of Human Immunodeficiency Virus (HIV-1) infection.[1] It functions by selectively inhibiting the cleavage of HIV-1 encoded Gag-Pol polyproteins in infected cells, which in turn prevents the formation of mature, infectious virus particles.[2][3] The accurate quantification of this compound in pharmaceutical formulations is paramount to ensure its safety, efficacy, and quality. This document provides detailed application notes and protocols for the quantitative analysis of this compound using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Ultraviolet (UV) Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC). These methods have been validated according to the International Council for Harmonisation (ICH) guidelines.[4][5]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used, robust, and specific method for the quantitative determination of this compound in bulk and tablet dosage forms.[6][7] Several stability-indicating HPLC methods have been developed that can separate darunavir from its degradation products.[4][8][9]

Summary of Quantitative Data for HPLC Methods

The following table summarizes the key quantitative parameters from various validated RP-HPLC methods for this compound analysis.

Parameter Method 1 [4]Method 2 [5]Method 3 [2]Method 4 [10]
Linearity Range 80-120% of analyte concentration8–120 µg/mL5-25 μg/mL3-27 µg/mL
Correlation Coefficient (R²) > 0.9990.9997> 0.999Not Specified
Accuracy (% Recovery) Not Specified100.3%99.46% - 100.17%Not Specified
Precision (% RSD) < 1.0%< 2%< 2%< 2%
Limit of Detection (LOD) Not Specified0.8 µg/mL0.003 µg/mLNot Specified
Limit of Quantitation (LOQ) Not Specified0.08 µg/mL0.009 µg/mLNot Specified
Retention Time (min) Not Specified2.269 min2.711 min3.45 min
Wavelength (nm) 265 nm262 nm270 nm264 nm
Experimental Protocol for a Stability-Indicating RP-HPLC Method

This protocol is based on a validated stability-indicating HPLC method.[4][9]

1.2.1. Instrumentation and Chromatographic Conditions

  • HPLC System: Waters 2695 HPLC system or equivalent, equipped with a photodiode array detector.[5][6]

  • Column: X-Bridge C18 (150 × 4.6 mm, 3.5 µm).[4][8]

  • Mobile Phase: 0.01M Ammonium Formate (pH 3.0) buffer and Acetonitrile in the ratio of 55:45 (v/v).[4][8]

  • Flow Rate: 1.0 mL/min.[4][8]

  • Detector Wavelength: 265 nm.[4][8][9]

  • Column Temperature: 30°C.[4][8][9]

  • Injection Volume: 20 µL.[4]

1.2.2. Reagents and Solutions

  • This compound Reference Standard: Of known purity.

  • Acetonitrile: HPLC grade.

  • Ammonium Formate: Analytical grade.

  • Formic Acid: To adjust pH.

  • Water: HPLC grade.

  • Diluent: A mixture of water and acetonitrile (50:50 v/v).[4]

1.2.3. Preparation of Standard Solution

  • Accurately weigh about 20 mg of this compound reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate to dissolve.

  • Make up the volume to 100 mL with the diluent to obtain a concentration of 200 µg/mL.

  • Further dilute 5 mL of this solution to 50 mL with the diluent to get a final concentration of 20 µg/mL.

1.2.4. Preparation of Sample Solution (from Tablets)

  • Weigh and finely powder 20 tablets.[11]

  • Transfer a quantity of the powder equivalent to 10 mg of darunavir into a 50 mL volumetric flask.[11]

  • Add about 30 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the drug.

  • Make up the volume to 50 mL with the diluent and mix well.

  • Filter the solution through a 0.45 µm nylon syringe filter.

  • Dilute 5 mL of the filtered solution to 50 mL with the diluent to obtain a final concentration of 20 µg/mL.

1.2.5. Analysis Procedure

  • Inject 20 µL of the blank (diluent), standard solution, and sample solution into the chromatograph.

  • Record the chromatograms and measure the peak area for darunavir.

  • Calculate the amount of this compound in the sample using the peak areas obtained from the standard and sample solutions.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Standard Solution (20 µg/mL) Injection Inject Blank, Standard, and Sample Solutions (20 µL) Standard_Prep->Injection Sample_Prep Prepare Sample Solution (from Tablets, 20 µg/mL) Sample_Prep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) HPLC_System->Injection Chromatography Isocratic Elution (1.0 mL/min) Injection->Chromatography Detection UV Detection (265 nm) Chromatography->Detection Record_Chromatograms Record Chromatograms Detection->Record_Chromatograms Measure_Peak_Area Measure Peak Area of Darunavir Record_Chromatograms->Measure_Peak_Area Calculation Calculate Darunavir Content in Sample Measure_Peak_Area->Calculation

Caption: Workflow for the quantitative analysis of this compound by HPLC.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry offers a simpler and more economical alternative for the quantitative determination of this compound in bulk and pharmaceutical dosage forms.[12][13]

Summary of Quantitative Data for UV-Vis Spectrophotometric Methods
Parameter Method A (Absorbance Maxima) [12]Method B (Area Under Curve) [12]Method C [13]
Linearity Range 3-18 µg/mL3-18 µg/mL2-24 µg/mL
Correlation Coefficient (R²) Not SpecifiedNot Specified0.998
Accuracy (% Recovery) 99.22-99.83 %Not SpecifiedNot Specified
Precision (% RSD) < 2%< 2%< 2%
λmax / Wavelength Range 266 nm255-275 nm263 nm
Experimental Protocol for UV-Vis Spectrophotometry (Absorbance Maxima Method)

This protocol is based on a validated UV spectrophotometric method.[12]

2.2.1. Instrumentation

  • UV-Visible Spectrophotometer: A double beam spectrophotometer with 1 cm matched quartz cells.[13]

2.2.2. Reagents and Solutions

  • This compound Reference Standard: Of known purity.

  • Methanol: HPLC grade.

  • Distilled Water: For dilution.

2.2.3. Preparation of Standard Stock Solution

  • Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve in 10 mL of methanol and then make up the volume to 100 mL with distilled water to get a stock solution of 1000 µg/mL.[12]

2.2.4. Preparation of Working Standard Solutions and Calibration Curve

  • From the stock solution, prepare a series of dilutions ranging from 3 to 18 µg/mL using distilled water.[12]

  • Measure the absorbance of each dilution at 266 nm against a blank of distilled water.[12]

  • Plot a calibration curve of absorbance versus concentration.

2.2.5. Preparation of Sample Solution (from Tablets)

  • Weigh and powder 20 tablets.

  • Transfer an amount of powder equivalent to 100 mg of darunavir to a 100 mL volumetric flask.

  • Add 10 mL of methanol to dissolve the drug, then dilute to the mark with distilled water.

  • Filter the solution.

  • Further dilute the filtrate with distilled water to obtain a concentration within the linearity range (e.g., 10 µg/mL).

2.2.6. Analysis Procedure

  • Measure the absorbance of the final sample solution at 266 nm.

  • Determine the concentration of darunavir in the sample solution from the calibration curve.

Experimental Workflow for UV-Vis Spectrophotometric Analysis

UV_Vis_Workflow cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Analysis Stock_Solution Prepare Stock Solution (1000 µg/mL) Working_Standards Prepare Working Standards (3-18 µg/mL) Stock_Solution->Working_Standards Sample_Solution Prepare Sample Solution (from Tablets) Stock_Solution->Sample_Solution Measure_Abs_Standards Measure Absorbance of Standards at 266 nm Working_Standards->Measure_Abs_Standards Measure_Abs_Sample Measure Absorbance of Sample at 266 nm Sample_Solution->Measure_Abs_Sample Calibration_Curve Plot Calibration Curve Measure_Abs_Standards->Calibration_Curve Determine_Conc Determine Sample Concentration from Calibration Curve Calibration_Curve->Determine_Conc Measure_Abs_Sample->Determine_Conc Calculate_Content Calculate Darunavir Content Determine_Conc->Calculate_Content

Caption: Workflow for UV-Vis spectrophotometric analysis of this compound.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC provides a simple, precise, and sensitive method for the analysis of darunavir in bulk and tablet dosage forms.[14]

Summary of Quantitative Data for HPTLC Method
Parameter Method Details [14]
Linearity Range 500-3000 ng/band
Correlation Coefficient (R²) 0.992
Accuracy (% Recovery) Close to 100%
Retention Factor (Rf) 0.61 ± 0.89
Detection Wavelength 267 nm
Experimental Protocol for HPTLC Method

This protocol is based on a validated stability-indicating HPTLC method.[14]

3.2.1. Instrumentation and Chromatographic Conditions

  • HPTLC System: CAMAG HPTLC system or equivalent, with a Linomat 5 applicator, TLC scanner, and visionCATS software.

  • Stationary Phase: Pre-coated silica gel 60 GF254 plates.[14]

  • Mobile Phase: Toluene: Methanol: Triethylamine (8.5:1:0.5 v/v/v).[14]

  • Application: Apply bands of the standard and sample solutions on the HPTLC plate.

  • Development: Develop the plate in a twin trough chamber up to a distance of 80 mm.

  • Densitometric Scanning: At 267 nm.[14]

3.2.2. Reagents and Solutions

  • This compound Reference Standard: Of known purity.

  • Toluene, Methanol, Triethylamine: Analytical grade.

3.2.3. Preparation of Standard Stock Solution

  • Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol to get a concentration of 1000 µg/mL.

3.2.4. Preparation of Sample Solution (from Tablets)

  • Weigh and powder 20 tablets.

  • Transfer a quantity of powder equivalent to 10 mg of darunavir to a 10 mL volumetric flask.

  • Add methanol, sonicate for 15 minutes, and make up the volume.

  • Filter the solution to get a sample stock solution of 1000 µg/mL.

3.2.5. Analysis Procedure

  • Apply different volumes of the standard solution to the HPTLC plate to get a calibration range of 500-3000 ng/band.[14]

  • Apply a suitable volume of the sample solution to the plate.

  • Develop the plate and perform densitometric scanning.

  • Quantify the drug in the sample by comparing the peak areas with the calibration curve.

Experimental Workflow for HPTLC Analysis

HPTLC_Workflow cluster_prep Solution Preparation cluster_hptlc HPTLC Analysis cluster_data Data Analysis Standard_Stock Prepare Standard Stock (1000 µg/mL) Spotting Apply Standard and Sample Solutions on HPTLC Plate Standard_Stock->Spotting Sample_Stock Prepare Sample Stock (from Tablets, 1000 µg/mL) Sample_Stock->Spotting Development Develop Plate with Mobile Phase Spotting->Development Drying Dry the Plate Development->Drying Scanning Densitometric Scanning at 267 nm Drying->Scanning Calibration_Curve Generate Calibration Curve (Peak Area vs. Concentration) Scanning->Calibration_Curve Quantification Quantify Darunavir in Sample Calibration_Curve->Quantification

Caption: Workflow for the quantitative analysis of this compound by HPTLC.

The described HPLC, UV-Visible Spectrophotometry, and HPTLC methods are validated, reliable, and can be effectively employed for the routine quality control analysis of this compound in bulk and pharmaceutical formulations. The choice of method can be based on the available instrumentation, required sensitivity, and the specific analytical needs of the laboratory. The stability-indicating HPLC methods are particularly recommended for analyzing the drug in the presence of its degradation products and for stability studies.

References

Application Notes and Protocols for High-Throughput Screening of Darunavir Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Darunavir is a potent second-generation HIV-1 protease inhibitor that has become a cornerstone of highly active antiretroviral therapy (HAART).[1][2] Its robust activity against both wild-type and multi-drug resistant strains of HIV-1 is attributed to its high affinity for the protease active site and its interactions with the enzyme's backbone.[1] The emergence of drug-resistant HIV strains necessitates the continued development of novel darunavir analogs with improved efficacy and resistance profiles.[3][4] High-throughput screening (HTS) assays are essential for the rapid and efficient evaluation of large libraries of these analogs to identify promising lead compounds.

These application notes provide detailed protocols for a suite of HTS assays designed to characterize darunavir analogs, focusing on antiviral efficacy, cytotoxicity, and target engagement.

Key High-Throughput Screening Assays

A comprehensive screening cascade for darunavir analogs should incorporate biochemical assays, cell-based antiviral assays, cytotoxicity evaluations, and target engagement studies.

Biochemical Assay: FRET-Based HIV-1 Protease Inhibition

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant HIV-1 protease. It utilizes a synthetic peptide substrate labeled with a fluorescent reporter and a quencher, a technique known as Förster Resonance Energy Transfer (FRET).[5][6][7] In the uncleaved state, the quencher suppresses the fluorescence of the reporter. Upon cleavage by HIV-1 protease, the reporter is liberated from the quencher, resulting in a measurable increase in fluorescence.[8][9]

Data Presentation: In Vitro HIV-1 Protease Inhibition

CompoundTargetKi (nM)Reference CompoundKi (nM)
Analog 5aaWild-Type HIV-1 Protease1.54Darunavir1.87
Analog 5acWild-Type HIV-1 Protease0.31Darunavir1.87
Analog 5adWild-Type HIV-1 Protease0.71Darunavir1.87
Analog 5aeWild-Type HIV-1 Protease0.28Darunavir1.87
Analog 5afWild-Type HIV-1 Protease1.11Darunavir1.87

Data adapted from a study on darunavir analogs.[3]

Experimental Protocol: FRET-Based HIV-1 Protease Inhibition Assay

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 0.1 M MES buffer, 0.2 M NaCl, 1 mM DTT, pH 6.0).

    • Reconstitute recombinant HIV-1 protease in the assay buffer to a final concentration that yields a linear reaction rate (e.g., 30 µg/ml).[10]

    • Prepare a stock solution of the FRET substrate (e.g., based on the p17/p24 cleavage site) in DMSO and dilute it in the assay buffer.[9]

    • Prepare serial dilutions of darunavir analogs and a reference inhibitor (e.g., Darunavir) in DMSO.

  • Assay Procedure (96- or 384-well format):

    • Add 2 µL of the compound dilutions to each well.

    • Add 40 µL of the HIV-1 protease solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the FRET substrate solution to each well.

    • Measure the fluorescence intensity (e.g., Ex/Em = 330/450 nm or 490/520 nm depending on the fluorophore) kinetically for 1-3 hours at 37°C.[8][9]

  • Data Analysis:

    • Calculate the initial reaction rates (V0) from the linear phase of the fluorescence signal.

    • Determine the percent inhibition for each compound concentration relative to the no-inhibitor control.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

    • The inhibitor constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation if the inhibition is competitive.[10]

Cell-Based Assay: HIV-1 Replication Inhibition

Cell-based assays are crucial for evaluating the antiviral activity of compounds in a more physiologically relevant context, as they account for cell permeability and intracellular metabolism. A common HTS approach utilizes reporter cell lines that express a reporter gene (e.g., luciferase or β-galactosidase) under the control of the HIV-1 LTR promoter.[11][12] Viral infection and subsequent Tat expression lead to the activation of the reporter gene, producing a quantifiable signal.

Data Presentation: Antiviral Activity in Cell Culture

CompoundTarget VirusEC50 (nM)Reference CompoundEC50 (nM)
Analog 3gHIV-1LAI6.2Darunavir3.4
Analog 3hHIV-1LAI3.9Darunavir3.4

Data adapted from a study on darunavir analogs.[13]

Experimental Protocol: Reporter-Based HIV-1 Replication Assay

  • Cell Culture:

    • Culture a suitable host cell line (e.g., MT-2 or CEM-SS cells) and a reporter cell line (e.g., HeLa CD4 LTR/β-Gal).[11]

    • Maintain cells in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure (96- or 384-well format):

    • Seed the reporter cells in microtiter plates.

    • In a separate plate, infect the host T-cell line with HIV-1 at a low multiplicity of infection (MOI) for 2 hours.[11]

    • Add serial dilutions of the darunavir analogs to the wells containing the reporter cells.

    • Add the infected T-cells to the wells with the reporter cells and compounds.

    • Incubate the plates for 4-6 days at 37°C in a CO2 incubator.

  • Data Analysis:

    • Measure the reporter gene activity (e.g., luminescence for luciferase or colorimetric signal for β-galactosidase).

    • Calculate the percent inhibition of viral replication for each compound concentration.

    • Determine the 50% effective concentration (EC50) from the dose-response curve.

Cytotoxicity Assay: MTT Assay

It is critical to assess the cytotoxicity of the darunavir analogs to ensure that the observed antiviral activity is not due to cell death.[14][15] The MTT assay is a widely used colorimetric method to assess cell viability.[16][17] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.[18]

Data Presentation: Cytotoxicity

CompoundCell LineCC50 (µM)
Analog 5aaVero> 100
Analog 5acVero> 100
Analog 5adVero> 100
Analog 5aeVero> 100
Analog 5afVero> 100
DarunavirVero> 100

Data adapted from a study on darunavir analogs.[19]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Preparation:

    • Seed cells (e.g., Vero or 293T cells) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[19][20]

  • Assay Procedure:

    • Add serial dilutions of the darunavir analogs to the cells.

    • Incubate for the same duration as the antiviral assay (e.g., 72 hours).[20]

    • Add MTT solution (final concentration of 0.45-0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.[18]

    • Add a solubilization solution (e.g., isopropanol with 0.04 N HCl or a solution of 20% SDS in 50% DMF) to dissolve the formazan crystals.[15][18]

    • Measure the absorbance at 570 nm with a reference wavelength of 630 nm.[18]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.

    • Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50. A higher SI value indicates a more promising therapeutic window.

Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to confirm that a compound directly binds to its intended target within a cellular environment.[21][22][23] The principle is based on the ligand-induced thermal stabilization of the target protein.[21] When a drug binds to its target protein, the protein-ligand complex becomes more resistant to thermal denaturation.

Experimental Protocol: Isothermal Dose-Response CETSA

  • Cell Treatment:

    • Treat intact cells with various concentrations of the darunavir analog or a vehicle control.

  • Thermal Challenge:

    • Heat the cell suspensions at a single, optimized temperature that causes partial denaturation of the target protein (HIV-1 protease).[21]

  • Lysis and Fractionation:

    • Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by high-speed centrifugation.[22]

  • Protein Detection and Quantification:

    • Detect the amount of soluble HIV-1 protease in the supernatant using methods such as Western blotting, ELISA, or mass spectrometry.[22][23]

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of the compound concentration.

    • The resulting curve represents the target engagement at the cellular level.

Visualizations

HIV_Protease_Signaling_Pathway GagPol Gag-Pol Polyprotein ImmatureVirion Immature, Non-infectious Virion Assembly GagPol->ImmatureVirion Assembly Protease HIV-1 Protease Protease->GagPol Cleavage StructuralProteins Structural Proteins (MA, CA, NC) Protease->StructuralProteins Cleavage Enzymes Viral Enzymes (RT, IN) Protease->Enzymes Cleavage MatureVirion Mature, Infectious Virion StructuralProteins->MatureVirion Enzymes->MatureVirion ImmatureVirion->Protease Protease Activation (Autocleavage) Darunavir Darunavir Analog Darunavir->Protease Inhibition

Caption: HIV-1 Protease Signaling Pathway and Inhibition.

HTS_Workflow cluster_primary_screening Primary Screening cluster_secondary_screening Secondary Screening & Hit Validation cluster_target_engagement Target Engagement & Lead Optimization CompoundLibrary Darunavir Analog Library FRET_Assay FRET-Based HIV-1 Protease Assay CompoundLibrary->FRET_Assay PrimaryHits Primary Hits FRET_Assay->PrimaryHits Antiviral_Assay Cell-Based Antiviral Assay (e.g., Reporter Assay) PrimaryHits->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) PrimaryHits->Cytotoxicity_Assay ConfirmedHits Confirmed Hits Antiviral_Assay->ConfirmedHits Cytotoxicity_Assay->ConfirmedHits CETSA Cellular Thermal Shift Assay (CETSA) ConfirmedHits->CETSA LeadCandidates Lead Candidates CETSA->LeadCandidates

Caption: High-Throughput Screening Workflow for Darunavir Analogs.

References

Application Notes and Protocols: Darunavir Ethanolate in Virology Research

Author: BenchChem Technical Support Team. Date: November 2025

Darunavir, a second-generation non-peptidic protease inhibitor (PI), serves as a critical tool in virology research, primarily in the study of Human Immunodeficiency Virus (HIV).[1] Its high potency, robust resistance profile, and well-characterized mechanism of action make it an invaluable reference compound for a variety of in vitro and cell-based assays.[1] These application notes provide an overview of its use and detailed protocols for researchers, scientists, and drug development professionals.

Mechanism of Action

Darunavir is a potent inhibitor of the HIV-1 protease, an enzyme essential for the viral life cycle.[2] The HIV protease is responsible for cleaving newly synthesized Gag-Pol polyproteins into mature, functional viral proteins.[3] By competitively binding to the active site of the protease, darunavir blocks this cleavage process, resulting in the production of immature, non-infectious viral particles.[3][4]

Key features of its mechanism include:

  • High Affinity: Darunavir was designed to form extensive hydrogen bonds with the backbone of the HIV-1 protease active site, particularly with catalytic residues like Asp25 and Asp29/30.[2][5] This results in a very strong interaction, with a dissociation constant (Kd) reported at 4.5 x 10⁻¹² M.[5]

  • High Genetic Barrier to Resistance: Its molecular flexibility allows it to adapt to the changing shape of the protease enzyme, maintaining potency against many viral strains that are resistant to other PIs.[3][4] While resistance can develop, it often requires the accumulation of multiple specific mutations.[6]

  • Dual Mode of Action: Research suggests darunavir not only binds to the dimeric active site but may also bind to the protease monomer, potentially interfering with the dimerization process necessary for enzyme activity.[7]

HIV_Lifecycle_Darunavir_MOA cluster_cell Host Cell cluster_nucleus Nucleus Integration Integration Proviral_DNA Proviral DNA Integration->Proviral_DNA HIV DNA integrates Transcription Transcription Viral_RNA Viral RNA Transcription->Viral_RNA to mRNA Proviral_DNA->Transcription Host Machinery Translation 4. Translation Viral_RNA->Translation Entry 1. Binding & Fusion RT 2. Reverse Transcription RT->Integration Gag_Pol Gag-Pol Polyprotein Translation->Gag_Pol Assembly 5. Assembly Immature_Virion Immature Virion Assembly->Immature_Virion Budding 6. Budding & Maturation Mature_Virion Mature, Infectious Virion Budding->Mature_Virion Protease-mediated Gag_Pol->Assembly Protease HIV Protease Gag_Pol->Protease Cleavage Mature_Proteins Mature Viral Proteins Protease->Mature_Proteins Mature_Proteins->Assembly Immature_Virion->Budding HIV_Virion HIV Virion HIV_Virion->Entry Infection Darunavir Darunavir Darunavir->Protease INHIBITION

Caption: HIV life cycle and the inhibitory action of Darunavir.

Application Notes

Darunavir ethanolate is a versatile tool for various research applications:

  • Standard for Antiviral Screening: As a potent, well-characterized inhibitor, darunavir is an ideal positive control in high-throughput screening campaigns designed to identify novel HIV protease inhibitors or other anti-HIV compounds.

  • HIV Resistance Studies: Darunavir is used to select for and characterize drug-resistant viral isolates in cell culture. By analyzing the mutations that arise (e.g., V11I, V32I, I47V, I50V, L76V, I84V), researchers can investigate the mechanisms of resistance and cross-resistance to other PIs.[6][8]

  • Mechanism of Action Elucidation: In "time-of-addition" assays, darunavir serves as a reference compound for late-stage inhibition.[9] This helps determine the specific phase of the viral life cycle targeted by a novel, uncharacterized antiviral agent.

  • Drug Repurposing Studies: The antiviral properties of darunavir have been investigated against other viruses. For instance, in silico and in vitro studies explored its potential to inhibit the main protease (Mpro or 3CLpro) of SARS-CoV-2, the virus responsible for COVID-19.[10][11]

Quantitative Data

The potency of darunavir can be quantified by several parameters, including the 50% inhibitory concentration (IC50) in enzymatic assays and the 50% effective concentration (EC50) in cell-based viral replication assays.[12]

Table 1: In Vitro Activity of Darunavir Against HIV-1

Parameter Virus/Enzyme Value Reference
Kd Wild-Type HIV-1 Protease 4.5 x 10-12 M [5]
Ki Wild-Type HIV-1 Protease 1.87 nM [13]
EC50 Wild-Type HIV-1 < 10 nM [14]

| EC50 | PI-Resistant Clinical Isolates (n=1501) | 75% of viruses inhibited at < 10 nM |[14] |

Table 2: Darunavir Resistance-Associated Mutations

Mutation Description Reference
V11I, V32I, L33F, I47V, I50V Associated with diminished virological response to darunavir. [6]
I54L/M, G73S, L76V, I84V, L89V Additional mutations linked to reduced darunavir susceptibility. [6][8]

| Note: The presence of three or more of these mutations is often required to confer significant phenotypic resistance.[6]

Table 3: Exploratory Activity of Darunavir Against SARS-CoV-2

Assay Type Target Finding Reference
In Vitro SARS-CoV-2 Replication Inhibition at 300 μM [11]
In Silico SARS-CoV-2 Main Protease (Mpro) Binding affinity of -7.8 kcal/mol [11]

| Clinical Trial | COVID-19 Patients | No significant difference in viral clearance vs. control |[15] |

Experimental Protocols

Protocol 1: HIV-1 Antiviral Activity Assay (p24 Antigen-Based)

This protocol determines the concentration of darunavir required to inhibit HIV-1 replication in a susceptible T-cell line (e.g., MT-4 cells) by 50% (EC50).

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MT-4 cells

  • Complete medium (e.g., RPMI 1640 with 10% FBS, antibiotics)

  • HIV-1 viral stock (e.g., HIV-1NL4-3)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • HIV-1 p24 Antigen ELISA kit

Methodology:

  • Compound Preparation: Prepare a serial dilution series of darunavir in complete medium. Start from a high concentration (e.g., 1000 nM) and perform 3-fold or 5-fold dilutions. Include a "no drug" (virus control) and "no virus" (cell control) well.

  • Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of medium.[16]

  • Infection: Add 100 µL of HIV-1 viral stock (at a pre-determined dilution, e.g., 50 TCID₅₀) to all wells except the cell control wells.[16]

  • Treatment: Immediately add 50 µL of the diluted darunavir solutions to the appropriate wells.

  • Incubation: Incubate the plate for 4-5 days at 37°C in a CO₂ incubator.

  • Endpoint Measurement: After incubation, centrifuge the plate to pellet the cells. Collect the supernatant and quantify the amount of HIV-1 p24 antigen using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each darunavir concentration relative to the virus control. Use non-linear regression analysis (e.g., log(inhibitor) vs. normalized response) to determine the EC50 value.

Antiviral_Assay_Workflow A 1. Prepare Darunavir serial dilutions in a 96-well plate B 2. Seed MT-4 cells into each well (1x10^4 cells/well) A->B C 3. Add HIV-1 viral stock to appropriate wells B->C D 4. Incubate plate for 4-5 days at 37°C C->D E 5. Collect supernatant from each well D->E F 6. Quantify viral replication via p24 Antigen ELISA E->F G 7. Calculate % Inhibition and determine EC50 value F->G

Caption: Workflow for a p24-based HIV-1 antiviral assay.
Protocol 2: HIV-1 Protease Inhibition Assay (Cell-Free)

This protocol measures the direct inhibitory activity of darunavir on recombinant HIV-1 protease using a fluorogenic substrate.

Materials:

  • This compound stock solution

  • Recombinant HIV-1 protease

  • Fluorogenic protease substrate (e.g., a peptide with a fluorophore and a quencher)

  • Assay buffer (e.g., sodium acetate buffer, pH 5.5, with DTT and NaCl)

  • 96-well black microplate

  • Fluorescence plate reader

Methodology:

  • Compound Plating: Prepare a serial dilution of darunavir in assay buffer and add to the wells of a 96-well black plate.

  • Enzyme Addition: Add a fixed concentration of recombinant HIV-1 protease to each well containing the inhibitor. Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader. Measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at the appropriate excitation/emission wavelengths. The cleavage of the substrate separates the fluorophore from the quencher, leading to a signal increase.

  • Data Analysis: Determine the initial reaction velocity (V₀) for each concentration of darunavir by calculating the slope of the linear portion of the fluorescence vs. time plot. Calculate the percentage of inhibition and use non-linear regression to determine the IC50 value. The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.[16]

Protocol 3: Resistance Profiling Workflow

This workflow outlines the process of identifying mutations associated with darunavir resistance from a viral sample.

Methodology:

  • Sample Collection: Obtain plasma from an HIV-infected individual, particularly one experiencing virological failure on a darunavir-containing regimen.

  • Viral RNA Extraction: Isolate viral RNA from the plasma sample using a commercial kit.

  • RT-PCR and Sequencing (Genotyping):

    • Perform reverse transcription followed by PCR (RT-PCR) to amplify the protease-coding region of the pol gene.

    • Sequence the resulting PCR product using Sanger sequencing or next-generation sequencing (NGS).

    • Compare the obtained sequence to a wild-type reference sequence (e.g., HXB2) to identify mutations. Use resistance interpretation algorithms (e.g., Stanford HIV Drug Resistance Database, ANRS) to identify known darunavir resistance-associated mutations (RAMs).[17]

  • Phenotypic Assay (Phenotyping):

    • Clone the amplified protease gene into a proviral DNA vector.

    • Generate recombinant virus stocks containing the patient-derived protease sequence by transfecting susceptible cells.

    • Perform an antiviral activity assay (as in Protocol 1) to determine the EC50 of darunavir against the recombinant virus.

    • Calculate the fold-change (FC) in EC50 by dividing the EC50 for the patient-derived virus by the EC50 for a wild-type control virus. An FC >10 is often considered indicative of resistance.[6]

Resistance_Profiling_Workflow cluster_geno Genotypic Analysis cluster_pheno Phenotypic Analysis Genotyping 3a. RT-PCR Amplification of Protease Gene Sequencing 3b. DNA Sequencing Genotyping->Sequencing Analysis_G 3c. Identify Resistance Mutations (RAMs) Sequencing->Analysis_G Cloning 4a. Clone Protease Gene into Vector Virus_Gen 4b. Generate Recombinant Virus Cloning->Virus_Gen Assay_P 4c. Perform Antiviral Assay (EC50) Virus_Gen->Assay_P Analysis_P 4d. Calculate Fold-Change in EC50 Assay_P->Analysis_P Sample 1. Collect Patient Plasma RNA_Ext 2. Extract Viral RNA Sample->RNA_Ext RNA_Ext->Genotyping RNA_Ext->Cloning

Caption: Workflow for genotypic and phenotypic resistance profiling.

References

Application Note & Protocol: Analytical Methods for Impurity Profiling of Darunavir Ethanolate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical methods used in the impurity profiling of darunavir ethanolate, an antiretroviral protease inhibitor. The methods outlined are crucial for ensuring the quality, safety, and efficacy of darunavir drug substances and products by identifying and quantifying process-related impurities and degradation products.

Introduction

Darunavir is a second-generation protease inhibitor used to treat HIV infection.[1][2] It is marketed in its ethanolate form to improve stability.[2] Impurity profiling is a critical aspect of drug development and manufacturing, mandated by regulatory bodies like the ICH to ensure that impurities are maintained below toxicologically qualified limits.[3][4] This document details robust analytical techniques for the separation, identification, and quantification of this compound impurities.

The primary analytical technique for impurity profiling is High-Performance Liquid Chromatography (HPLC) with UV detection, often coupled with mass spectrometry (LC-MS) for structural elucidation of unknown impurities.[5][6][7] Forced degradation studies are essential to develop stability-indicating methods that can separate the active pharmaceutical ingredient (API) from its degradation products.[8][9][10][11][12]

Analytical Methods Overview

A multi-faceted approach is employed for the comprehensive impurity profiling of this compound, including:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC): For the separation and quantification of known and unknown impurities.[8][9][11][13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For the identification and structural characterization of degradation and process-related impurities.[5][14]

  • Gas Chromatography (GC): For the analysis of residual solvents from the manufacturing process.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For the definitive structural elucidation of isolated impurities.[7][17]

Quantitative Data Summary

The following tables summarize quantitative data from various validated analytical methods for this compound impurity profiling.

Table 1: HPLC/UPLC Method Parameters for Impurity Profiling

ParameterMethod 1 (UPLC)[13]Method 2 (HPLC)[8][11]Method 3 (HPLC)[9]
Column Zorbax Bonus C18 (150x2.1 mm, 1.8 µm)X-Bridge C18 (150 x 4.6 mm, 3.5 µm)Zorbax bonus (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 0.02 M Ammonium acetate : Methanol (55:45 v/v)0.01M Ammonium formate (pH 3.0)Ammonium acetate buffer : Methanol (50:50 v/v)
Mobile Phase B Acetonitrile : Methanol (30:70 v/v)AcetonitrileAmmonium acetate buffer : Acetonitrile (45:55 v/v)
Elution Mode GradientIsocratic (55:45 v/v)Gradient
Flow Rate 0.22 mL/min1.0 mL/min1.0 mL/min
Column Temp. 55°C30°CNot Specified
Detection λ 240 nm265 nm240 nm
Injection Vol. 5.0 µL20 µLNot Specified
Run Time 50 minNot Specified35 min

Table 2: Validation Parameters for Darunavir Impurity Quantification

ParameterMethod 1 (UPLC)[13]Method 2 (UV-Vis)[10]Method 3 (LC-MS/MS)[14]
Linearity Range LOQ to 150% of specification level2-48 µg/mL100-5000 ng/mL
Correlation Coefficient (r²) > 0.9990.99940.9985
LOD 0.02% (impurities), 0.002% (darunavir)0.52 µg/mL10 ng/mL
LOQ 0.05% (impurities), 0.005% (darunavir)1.60 µg/mL30 ng/mL
Accuracy (% Recovery) 90.1% to 106.3%98.39% to 100.80%Not Specified
Precision (%RSD) < 10.0%Not SpecifiedNot Specified

Experimental Protocols

Protocol 1: UPLC Method for Impurity Profiling of this compound

This protocol is adapted from a validated stability-indicating UPLC method.[13]

Objective: To separate and quantify known and unknown impurities in this compound.

Materials and Reagents:

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (AR grade)

  • Purified water (Milli-Q or equivalent)

  • Diluent: Acetonitrile and water in a 50:50 (v/v) ratio

Instrumentation:

  • UPLC system with a quaternary gradient pump, autosampler, column oven, and PDA detector (e.g., Waters Acquity)

  • Data acquisition and processing software (e.g., Empower 3)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Sonicator

Chromatographic Conditions:

  • Column: Zorbax Bonus C18 (150x2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.02 M Ammonium acetate and Methanol (55:45 v/v)

  • Mobile Phase B: Acetonitrile and Methanol (30:70 v/v)

  • Flow Rate: 0.22 mL/min

  • Column Temperature: 55°C

  • Detection Wavelength: 240 nm

  • Injection Volume: 5.0 µL

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    10 95 5
    25 20 80
    40 20 80
    45 95 5

    | 50 | 95 | 5 |

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard at a concentration of 0.4 mg/mL in the diluent.

    • Further dilute to obtain a working standard solution at a concentration of 0.004 mg/mL (1% of the test concentration).

  • Sample Solution Preparation:

    • Accurately weigh and dissolve the this compound sample in the diluent to obtain a final concentration of 0.4 mg/mL.

  • System Suitability:

    • Inject the standard solution five times and evaluate system suitability parameters (e.g., tailing factor, theoretical plates, and %RSD of peak areas).

  • Analysis:

    • Inject the blank (diluent), standard solution, and sample solution into the UPLC system.

    • Record the chromatograms and integrate the peaks.

  • Calculation:

    • Calculate the percentage of each impurity in the sample using the following formula:

Protocol 2: Forced Degradation Studies

Forced degradation studies are performed to demonstrate the specificity and stability-indicating nature of the analytical method.[8][10][11]

Objective: To generate potential degradation products of this compound under various stress conditions.

Stress Conditions:

  • Acid Hydrolysis:

    • Dissolve the this compound sample in 0.1 N HCl.

    • Reflux for a specified period (e.g., 60 minutes).[8][12]

    • Neutralize the solution with an equivalent amount of 0.1 N NaOH.

    • Dilute to the target concentration with the diluent.

  • Base Hydrolysis:

    • Dissolve the this compound sample in 0.1 N NaOH.

    • Reflux for a specified period (e.g., 30 minutes).[8][12]

    • Neutralize the solution with an equivalent amount of 0.1 N HCl.

    • Dilute to the target concentration with the diluent.

  • Oxidative Degradation:

    • Dissolve the this compound sample in a solution of hydrogen peroxide (e.g., 6% H₂O₂).[8][12]

    • Keep the solution at room temperature for a specified period (e.g., 120 minutes).[8][12]

    • Dilute to the target concentration with the diluent.

  • Thermal Degradation:

    • Expose the solid this compound sample to dry heat in an oven at a specified temperature (e.g., 105°C) for a defined period (e.g., 24 hours).[10]

    • Dissolve the stressed sample in the diluent to the target concentration.

  • Photolytic Degradation:

    • Expose the this compound sample (solid and solution) to UV light in a photostability chamber for a specified duration.[10]

    • Dissolve the solid sample or dilute the solution sample to the target concentration with the diluent.

Analysis: Analyze the stressed samples using the validated UPLC/HPLC method to assess for degradation and ensure peak purity of the main darunavir peak.

Protocol 3: GC Analysis of Residual Solvents

This is a general protocol for residual solvent analysis based on USP <467> guidelines, which can be adapted for this compound.[15][16]

Objective: To identify and quantify residual solvents in this compound.

Materials and Reagents:

  • This compound sample

  • Residual solvent standards (Class 1, 2, and 3 as per ICH Q3C)

  • Dimethyl sulfoxide (DMSO) or another suitable solvent as a diluent

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler

  • Capillary GC column (e.g., G43 phase like a 624-type column)[16]

Chromatographic Conditions (Example):

  • Column: DB-Select 624, 30 m x 0.53 mm ID, 3.0 µm film thickness

  • Carrier Gas: Helium

  • Injector Temperature: 140°C

  • Detector Temperature: 250°C

  • Oven Temperature Program: 40°C (hold for 20 min), then ramp to 240°C at 10°C/min, and hold for 20 min.

  • Headspace Sampler Conditions:

    • Oven Temperature: 80°C

    • Loop Temperature: 90°C

    • Transfer Line Temperature: 100°C

    • Vial Equilibration Time: 60 min

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of the relevant residual solvent standards in the chosen diluent. Prepare working standards by further dilution.

  • Sample Solution Preparation: Accurately weigh the this compound sample into a headspace vial and add a precise volume of the diluent.

  • Analysis: Place the vials in the headspace autosampler and run the GC analysis.

  • Identification and Quantification: Identify peaks by comparing retention times with the standards. Quantify the amount of each residual solvent using an external standard method.

Visualizations

Darunavir_Impurity_Profiling_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_elucidation Structural Elucidation cluster_reporting Data Analysis & Reporting DRV_API This compound API/Product Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) DRV_API->Forced_Degradation HPLC_UPLC RP-HPLC / UPLC (Quantification) DRV_API->HPLC_UPLC GC_HS GC-Headspace (Residual Solvents) DRV_API->GC_HS Forced_Degradation->HPLC_UPLC LC_MS LC-MS/MS (Identification) HPLC_UPLC->LC_MS Characterize Unknowns Quant_Data Quantitative Data (% Impurity, LOD, LOQ) HPLC_UPLC->Quant_Data Isolation Preparative HPLC (Impurity Isolation) LC_MS->Isolation Impurity_Profile Complete Impurity Profile Report LC_MS->Impurity_Profile GC_HS->Impurity_Profile NMR NMR Spectroscopy (Structure Confirmation) Isolation->NMR NMR->Impurity_Profile Quant_Data->Impurity_Profile

Caption: Workflow for this compound Impurity Profiling.

Conclusion

The analytical methods described provide a comprehensive framework for the impurity profiling of this compound. The use of stability-indicating HPLC and UPLC methods is crucial for routine quality control and stability testing.[8][11][13] LC-MS/MS and NMR are powerful tools for the identification and characterization of novel impurities that may arise during synthesis or degradation.[7][17] Adherence to these validated analytical protocols will ensure the consistent quality and safety of this compound, meeting the stringent requirements of regulatory agencies.[3]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Darunavir Ethanolate Resistance in HIV Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments focused on overcoming darunavir ethanolate resistance in HIV strains.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of HIV-1 resistance to darunavir?

Darunavir is a potent second-generation protease inhibitor (PI) designed to be effective against PI-resistant HIV-1 isolates.[1] Resistance to darunavir primarily arises from the accumulation of specific mutations within the HIV-1 protease gene. These mutations can reduce the binding affinity of darunavir to the protease enzyme, thereby diminishing its inhibitory effect. Key darunavir resistance-associated mutations (RAMs) include V11I, V32I, L33F, I47V, I50V, I54L/M, G73S, L76V, I84V, and L89V.[1] The presence of three or more of these mutations is often associated with a reduced virological response to darunavir-based therapies.[2]

Q2: How does the structural basis of darunavir resistance inform the development of new inhibitors?

Darunavir was designed to form strong hydrogen bonds with the backbone of the HIV-1 protease active site, making it less susceptible to resistance mutations that often alter the side chains of amino acids.[1][3][4] However, resistance mutations can still emerge and collectively alter the conformation of the active site, leading to reduced darunavir binding.[3][5] For instance, mutations like I50V and I84V can cause a loss of van der Waals contacts between the inhibitor and the protease.[6] Understanding these structural changes is crucial for designing next-generation PIs that can maintain potent activity against highly mutated proteases.[4][7] Strategies include developing inhibitors that can adapt to the altered shape of the active site or form even stronger interactions with the protease backbone.[4][7]

Q3: What are the current strategies being explored to overcome darunavir resistance?

Current strategies to combat darunavir resistance focus on several key areas:

  • Next-Generation Protease Inhibitors: Researchers are actively developing new PIs with improved resistance profiles.[4][7][8] These novel compounds often feature unique chemical scaffolds designed to maintain high binding affinity to darunavir-resistant protease variants.[4][7]

  • Combination Therapy: Combining darunavir with other antiretroviral agents, particularly those with different mechanisms of action, is a cornerstone of modern HIV treatment. For treatment-experienced patients with darunavir resistance, a combination of active drugs is recommended to achieve viral suppression.[9]

  • Novel Drug Targets: Exploration of new drug targets within the HIV life cycle, such as attachment and post-attachment inhibitors (e.g., fostemsavir, ibalizumab), capsid inhibitors, and maturation inhibitors, offers alternative therapeutic options for patients with multidrug-resistant HIV, including those with resistance to PIs.[10][11]

Troubleshooting Experimental Guides

This section provides practical guidance for common issues encountered during in vitro experiments involving darunavir and resistant HIV strains.

Genotypic Resistance Assays

Q: My genotypic assay failed to produce a sequence for the protease region. What are the possible causes and solutions?

A: Failure to obtain a sequence in a genotypic assay can be due to several factors:

  • Low Viral Load: Genotypic assays typically require a plasma viral load of at least 500-1000 HIV RNA copies/mL for successful amplification.[3][12]

    • Solution: Confirm the viral load of the sample. If it is below the recommended threshold, consider using an assay with a lower limit of detection or concentrating the virus from a larger volume of plasma.

  • Poor RNA Quality: Degradation of viral RNA during sample collection, processing, or storage can lead to amplification failure.

    • Solution: Ensure proper sample handling and storage at -70°C. Use fresh samples whenever possible.

  • PCR Inhibition: Contaminants in the sample or extraction reagents can inhibit the PCR reaction.

    • Solution: Re-extract the RNA using a different method or a commercial kit known for high purity. Include a PCR inhibition control in your assay.

  • Primer Mismatch: Genetic diversity of HIV can lead to mismatches between the PCR primers and the viral template.

    • Solution: Use a set of validated, consensus primers designed to amplify a broad range of HIV-1 subtypes. If the subtype is known, consider using subtype-specific primers.

Q: The sequence from my genotypic assay shows ambiguous bases (e.g., N, R, Y). How should I interpret this?

A: Ambiguous bases in a sequence chromatogram typically indicate the presence of a mixed viral population (quasispecies) where more than one nucleotide is present at that position.

  • Interpretation: This is a common finding in HIV-infected individuals and can be clinically significant if the mixture includes both wild-type and resistant variants. Standard Sanger sequencing may not detect minority variants that constitute less than 20% of the viral population.[13]

  • Solution:

    • Expert Consultation: Interpretation of complex genotypes, especially those with mixtures, often requires expert knowledge. Utilize online interpretation algorithms like the Stanford University HIV Drug Resistance Database.[3]

    • Next-Generation Sequencing (NGS): For a more sensitive analysis of viral quasispecies, consider using NGS, which can detect low-frequency mutations.[14][15]

Phenotypic Resistance Assays

Q: My phenotypic assay shows a discrepancy with the genotypic results (e.g., genotype predicts resistance, but phenotype shows susceptibility). What could be the reason?

A: Discordance between genotypic and phenotypic results is a known issue and can arise from several factors:[1][7][16]

  • Complex Mutation Interactions: Genotypic interpretation algorithms are based on known resistance mutations. However, the phenotypic effect of complex combinations of mutations, or novel mutations, may not be accurately predicted.[1]

  • Limitations of Genotypic Interpretation: The algorithm used to interpret the genotype may not fully capture the impact of all mutations present.

  • Presence of Minority Variants: Standard genotypic assays may miss low-level resistant variants that are detected by the more sensitive phenotypic assay.[16]

  • In Vitro vs. In Vivo Conditions: Phenotypic assays are conducted in a controlled laboratory environment that may not perfectly replicate the conditions within a patient.

  • Solution: When results are discordant, it is often recommended to consider the phenotypic result as it provides a direct measure of drug susceptibility.[7] Combining both genotypic and phenotypic data, along with the patient's treatment history, provides the most comprehensive picture for clinical decision-making.

Q: I am observing high variability in my phenotypic assay results between replicates. What are the potential sources of this variability?

A: High variability in phenotypic assays can be caused by:

  • Inconsistent Virus Input: The amount of virus used in each replicate must be consistent.

    • Solution: Accurately quantify the viral stock before setting up the assay, for example, by using a p24 antigen assay or a validated qPCR method.

  • Cell Culture Conditions: Variations in cell density, passage number, and media composition can affect viral replication and drug susceptibility.

    • Solution: Standardize all cell culture procedures. Use cells within a defined passage number range and ensure consistent seeding densities.

  • Drug Concentration Accuracy: Errors in preparing drug dilutions can lead to significant variability.

    • Solution: Prepare fresh drug dilutions for each experiment from a well-characterized stock solution. Use calibrated pipettes and perform serial dilutions carefully.

  • Assay Readout: The method used to measure viral replication (e.g., p24 ELISA, luciferase reporter) can have inherent variability.

    • Solution: Include appropriate controls (e.g., no-drug control, reference virus) to normalize the data. Perform the assay in triplicate or quadruplicate to assess and minimize variability.

Data Presentation

Table 1: Key Darunavir Resistance-Associated Mutations (RAMs) and their Impact on Susceptibility

MutationFold-Change in Darunavir EC50 (Approximate)Notes
V11I~2-foldOften observed in combination with other RAMs.
V32I~2-3-foldA key mutation that can predispose HIV-1 to high-level darunavir resistance.[16][17]
L33F~2-3-foldCommonly selected in patients failing darunavir-containing regimens.
I47V~2-3-foldContributes to resistance across multiple PIs.
I50V>4-foldSignificantly impacts darunavir susceptibility.[9]
I54L/M~3-4-foldI54M is a major mutation associated with darunavir resistance.
L76V~3-4-foldA well-characterized PI resistance mutation.
I84V~3-4-foldReduces van der Waals interactions with darunavir.
L89V~2-foldOften found in highly PI-experienced patients.

Note: Fold-change values are approximate and can vary depending on the viral background and the presence of other mutations.

Experimental Protocols

Protocol 1: HIV-1 Genotypic Resistance Assay (Sanger Sequencing)

This protocol outlines the general steps for determining the presence of resistance mutations in the HIV-1 protease gene.

  • Viral RNA Extraction:

    • Isolate viral RNA from patient plasma (≥0.5 mL) with a viral load of >500 copies/mL using a commercial viral RNA extraction kit.

    • Elute the RNA in a small volume (e.g., 50 µL) of RNase-free water or buffer.

  • Reverse Transcription and PCR Amplification (RT-PCR):

    • Perform a one-step or two-step RT-PCR to reverse transcribe the viral RNA into cDNA and amplify the protease gene.

    • Use primers that flank the entire protease coding region and are designed to be broadly reactive against different HIV-1 subtypes.

    • Include appropriate positive and negative controls.

  • PCR Product Purification:

    • Analyze the PCR product on an agarose gel to confirm the correct size (~300 bp for the protease gene).

    • Purify the PCR product from the gel or directly from the reaction mixture using a commercial PCR purification kit to remove primers, dNTPs, and enzymes.

  • Sanger Sequencing:

    • Perform cycle sequencing reactions using the purified PCR product as a template and both forward and reverse sequencing primers.

    • Use fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).

    • Purify the sequencing products to remove unincorporated ddNTPs.

  • Data Analysis:

    • Run the purified sequencing products on a capillary electrophoresis-based genetic analyzer.

    • Assemble the forward and reverse sequences to obtain a consensus sequence for the protease gene.

    • Align the consensus sequence with a wild-type HIV-1 reference sequence (e.g., HXB2) to identify mutations.

    • Interpret the clinical significance of the identified mutations using a resistance database such as the Stanford University HIV Drug Resistance Database.

Protocol 2: HIV-1 Phenotypic Resistance Assay (Recombinant Virus Assay)

This protocol describes a common method for measuring the susceptibility of HIV-1 to darunavir in a cell-based assay.

  • Amplification of Patient-Derived Protease Gene:

    • Follow steps 1-3 of the Genotypic Resistance Assay protocol to obtain a purified PCR product of the protease gene from patient plasma.

  • Creation of Recombinant Virus:

    • Ligate the patient-derived protease PCR product into an HIV-1 vector that is deleted of its own protease gene but contains a reporter gene (e.g., luciferase or green fluorescent protein).

    • Transfect a suitable cell line (e.g., HEK293T) with the recombinant vector to produce virus particles.

  • Virus Stock Preparation and Titration:

    • Harvest the supernatant containing the recombinant virus.

    • Determine the viral titer, typically by measuring the p24 antigen concentration or by infecting target cells and measuring reporter gene expression.

  • Drug Susceptibility Assay:

    • Seed a permissive T-cell line (e.g., MT-2 or PM1) in a 96-well plate.

    • Prepare serial dilutions of this compound in culture medium.

    • Add the drug dilutions to the cells.

    • Infect the cells with a standardized amount of the recombinant virus stock.

    • Include a no-drug control and a reference wild-type virus control.

    • Incubate the plate for 3-7 days.

  • Measurement of Viral Replication and Data Analysis:

    • Measure viral replication by quantifying the reporter gene expression (e.g., luciferase activity, GFP fluorescence) or p24 antigen production.

    • Plot the percentage of viral inhibition versus the drug concentration.

    • Calculate the 50% effective concentration (EC50), which is the drug concentration that inhibits viral replication by 50%.

    • Determine the fold-change in resistance by dividing the EC50 for the patient-derived virus by the EC50 for the wild-type reference virus.

Visualizations

darunavir_resistance_mechanism cluster_0 Wild-Type HIV Protease cluster_1 Resistant HIV Protease WT_Protease Active Site (Flexible Flaps) Inhibition Inhibition WT_Protease->Inhibition Effective Inhibition of Polyprotein Cleavage Mutations Selection of Resistance Mutations WT_Protease->Mutations Darunavir Darunavir Darunavir->WT_Protease High Affinity Binding (H-bonds with backbone) Resistant_Protease Mutated Active Site (e.g., I50V, I84V) Replication Replication Resistant_Protease->Replication Ineffective Inhibition (Viral Replication Continues) Darunavir_Res Darunavir Darunavir_Res->Resistant_Protease Reduced Affinity Binding (Steric Hindrance, Loss of Contacts) Drug_Pressure Antiretroviral Therapy (Darunavir) Drug_Pressure->WT_Protease Drug_Pressure->Resistant_Protease Mutations->Resistant_Protease

Caption: Mechanism of Darunavir Resistance in HIV-1 Protease.

genotypic_assay_workflow Start Patient Plasma Sample (VL > 500 copies/mL) RNA_Extraction 1. Viral RNA Extraction Start->RNA_Extraction RT_PCR 2. RT-PCR Amplification (Protease Gene) RNA_Extraction->RT_PCR Purification 3. PCR Product Purification RT_PCR->Purification Sequencing 4. Sanger Sequencing Purification->Sequencing Analysis 5. Sequence Data Analysis Sequencing->Analysis Interpretation 6. Resistance Interpretation (Comparison to Database) Analysis->Interpretation End Genotypic Resistance Report Interpretation->End

Caption: Workflow for HIV-1 Genotypic Resistance Assay.

phenotypic_assay_workflow Start Patient-derived Protease Gene PCR Product Cloning 1. Clone into HIV Vector (with Reporter Gene) Start->Cloning Transfection 2. Produce Recombinant Virus in Packaging Cells Cloning->Transfection Titration 3. Harvest and Titer Virus Stock Transfection->Titration Assay_Setup 4. Infect Target Cells with Serial Drug Dilutions Titration->Assay_Setup Incubation 5. Incubate for 3-7 Days Assay_Setup->Incubation Readout 6. Measure Viral Replication (e.g., Luciferase Assay) Incubation->Readout Analysis 7. Calculate EC50 and Fold-Change Readout->Analysis End Phenotypic Resistance Report Analysis->End

Caption: Workflow for Recombinant Virus Phenotypic Assay.

References

Optimizing Darunavir Ethanolate Dosage in Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of darunavir ethanolate in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cell culture?

A1: Darunavir is a second-generation nonpeptidic protease inhibitor (PI) of the human immunodeficiency virus (HIV).[1][2][3] Its primary mechanism of action is to selectively bind to the active site of HIV-1 protease, an enzyme crucial for the cleavage of viral Gag and Gag-Pol polyproteins.[1][4] This inhibition prevents the maturation of viral particles, rendering them non-infectious and thus halting the replication of HIV in infected cells.[4]

Q2: What is a typical effective concentration (EC50) of this compound against HIV-1 in cell culture?

A2: Darunavir exhibits potent antiviral activity against a broad range of HIV-1 strains, including those resistant to other protease inhibitors.[1] The half-maximal effective concentration (EC50) is typically in the low nanomolar range. For instance, it has been shown to inhibit 75% of 1501 PI-resistant viruses with an EC50 of less than 10 nM.[1][5]

Q3: How should I prepare a stock solution of this compound for my experiments?

A3: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of up to 100 mg/mL (168.42 mM).[1] It is recommended to use fresh, moisture-free DMSO to ensure maximum solubility.[1] For cell-based assays, a common practice is to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. To minimize the cytotoxic effects of the solvent, the final DMSO concentration in the culture should generally be kept below 0.1%.

Q4: Is this compound cytotoxic to cells in culture?

A4: Darunavir generally exhibits minimal cytotoxicity at its effective antiviral concentrations.[2] However, like any compound, it can be toxic at higher concentrations. For example, in one study, darunavir showed poor cytotoxicity in HepG2 cells at concentrations up to 150 µM.[6] It is always recommended to perform a cytotoxicity assay, such as an MTT or XTT assay, to determine the non-toxic concentration range for your specific cell line.

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound in cell culture experiments.

Problem Potential Cause Recommended Solution
Drug Precipitation in Culture Medium This compound has poor aqueous solubility. Adding a concentrated DMSO stock directly to the aqueous culture medium can cause it to precipitate.- Prepare a more dilute intermediate stock solution in DMSO before adding it to the medium.- Increase the serum concentration in the medium, as proteins like albumin can help solubilize hydrophobic compounds.- Ensure the final DMSO concentration in the culture medium is as low as possible (ideally ≤ 0.1%).- Vigorously vortex or mix the medium immediately after adding the drug.
Inconsistent Antiviral Activity - Drug Degradation: Darunavir can degrade under certain conditions, such as acidic or basic pH and oxidative stress.[7][8][9]- Cellular Factors: The metabolic activity of the cells (e.g., expression of CYP3A4 enzymes) can affect drug efficacy.- Viral Resistance: Prolonged exposure or suboptimal dosing can lead to the development of resistant viral strains.[10]- Prepare fresh drug dilutions for each experiment from a frozen stock.- Ensure the pH of the culture medium is stable.- Use a consistent cell passage number and ensure cells are healthy and actively dividing.- If resistance is suspected, sequence the protease gene of the virus to check for resistance-associated mutations.
Unexpected Cytotoxicity - High DMSO Concentration: The solvent used to dissolve darunavir can be toxic to cells at higher concentrations.- Off-Target Effects: At high concentrations, darunavir may have off-target effects on cellular processes. Some studies suggest PIs can induce oxidative stress and inflammation in certain cell types.[11]- Drug-Excipient Incompatibility: If using a formulated version of the drug, other components may contribute to toxicity.[2]- Perform a DMSO toxicity control to determine the maximum tolerated concentration for your cell line.- Determine the 50% cytotoxic concentration (CC50) of darunavir for your specific cell line and work at concentrations well below this value.- Use highly purified this compound for in vitro experiments.
Difficulty Reproducing Results - Variability in Cell Culture Conditions: Differences in cell density, passage number, or media composition can affect experimental outcomes.- Inaccurate Drug Concentration: Errors in preparing stock solutions or serial dilutions.- Assay Variability: Inherent variability in biological assays.- Standardize all cell culture parameters.- Carefully calibrate pipettes and double-check all calculations for drug dilutions.- Include appropriate positive and negative controls in every experiment and run replicates.

Data Presentation

Table 1: In Vitro Antiviral Activity of this compound

Virus Strain Cell Line EC50 (nM) Reference
Wild-Type HIV-1Various< 10[1][5]
PI-Resistant HIV-1 IsolatesVarious< 10[1][5]
HIV-1 Subtype BRecombinant Clinical Isolates1.79[12]
HIV-1 Subtype CRecombinant Clinical Isolates1.12[12]
HIV-1 Subtype CRF01_AERecombinant Clinical Isolates1.27[12]

Table 2: In Vitro Cytotoxicity of Darunavir

Cell Line Assay IC50 / CC50 (µM) Reference
HepG2 (Hepatoma)MTT> 150[6]
JHH6 (Hepatoma)MTT> 150[6]
HuH7 (Hepatoma)MTT> 150[6]
IHH (Non-tumor hepatic)MTT> 150[6]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effect of this compound on a given cell line.

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).

  • Remove the old medium from the cells and add 100 µL of the prepared drug dilutions and controls to the respective wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: HIV-1 p24 Antigen ELISA

This protocol is used to quantify the amount of HIV-1 p24 antigen in the supernatant of infected cell cultures, serving as a measure of viral replication.

Materials:

  • HIV-1 p24 ELISA kit (commercial kits are widely available)

  • Supernatant from infected and treated cell cultures

  • Microplate reader

Procedure:

  • Collect the supernatant from your cell cultures at the desired time points post-infection and treatment.

  • Clarify the supernatant by centrifugation to remove any cells or debris.

  • Follow the instructions provided with the commercial p24 ELISA kit. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding your supernatant samples and p24 standards to the wells.

    • Incubating to allow the p24 antigen to bind to the capture antibody.

    • Washing the plate to remove unbound material.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Incubating and washing again.

    • Adding a substrate that reacts with the enzyme to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Generate a standard curve using the p24 standards and determine the concentration of p24 in your samples.

Visualizations

HIV_Lifecycle_and_Darunavir_Action HIV_Virion HIV Virion Host_Cell Host Cell (e.g., CD4+ T-cell) HIV_Virion->Host_Cell Binds & Fuses Viral_Entry Viral Entry & Uncoating Host_Cell->Viral_Entry Reverse_Transcription Reverse Transcription (RNA -> DNA) Viral_Entry->Reverse_Transcription Integration Integration into Host Genome Reverse_Transcription->Integration Provirus Provirus Integration->Provirus Transcription_Translation Transcription & Translation Provirus->Transcription_Translation Gag_Pol Gag-Pol Polyprotein Transcription_Translation->Gag_Pol Cleavage Cleavage of Polyproteins Gag_Pol->Cleavage HIV_Protease HIV Protease HIV_Protease->Cleavage Assembly Assembly of New Virions Cleavage->Assembly Darunavir Darunavir Darunavir->HIV_Protease Inhibits Budding Budding & Maturation Assembly->Budding New_Virion New Infectious HIV Virion Budding->New_Virion

Caption: Mechanism of action of Darunavir in the HIV lifecycle.

Experimental_Workflow Start Start Prep_Cells Prepare & Seed Cells Start->Prep_Cells Prep_Darunavir Prepare this compound Stock & Dilutions Start->Prep_Darunavir Treat_Cells Treat Cells with Darunavir Prep_Cells->Treat_Cells Prep_Darunavir->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Endpoint Endpoint Assays Incubate->Endpoint Cytotoxicity Cytotoxicity Assay (e.g., MTT) Endpoint->Cytotoxicity Antiviral Antiviral Assay (e.g., p24 ELISA) Endpoint->Antiviral Data_Analysis Data Analysis Cytotoxicity->Data_Analysis Antiviral->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for in vitro testing.

Troubleshooting_Logic Problem Problem Encountered Precipitation Drug Precipitation? Problem->Precipitation Inconsistent_Results Inconsistent Results? Problem->Inconsistent_Results High_Cytotoxicity High Cytotoxicity? Problem->High_Cytotoxicity Solubility_Solution Check Stock Concentration Final DMSO % Improve Solubilization Precipitation->Solubility_Solution Consistency_Solution Standardize Protocol Check Reagent Stability Calibrate Equipment Inconsistent_Results->Consistency_Solution Cytotoxicity_Solution Run Dose-Response Curve Check DMSO Toxicity Lower Drug Concentration High_Cytotoxicity->Cytotoxicity_Solution

Caption: A logical approach to troubleshooting common issues.

References

Technical Support Center: HPLC Analysis of Darunavir Ethanolate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of darunavir ethanolate. The information is tailored for researchers, scientists, and drug development professionals to help resolve common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for HPLC analysis of this compound?

A1: A common starting point for this compound analysis is reverse-phase HPLC (RP-HPLC) using a C18 column. Mobile phases often consist of a mixture of an aqueous buffer (e.g., phosphate or ammonium formate) and an organic solvent like acetonitrile or methanol.[1][2][3][4][5] The specific ratio, pH of the buffer, and flow rate can be optimized for your specific column and system.

Q2: My darunavir peak is showing significant tailing. What could be the cause and how can I fix it?

A2: Peak tailing in HPLC analysis of darunavir can be caused by several factors. One common reason is the interaction of the basic amine groups in the darunavir molecule with residual silanol groups on the silica-based column packing.[5] To address this, you can try adjusting the pH of the mobile phase; for instance, a lower pH (around 3.0) can help protonate the silanol groups and reduce unwanted interactions.[1] Another approach is to use a mobile phase with a higher ionic strength or to incorporate an amine modifier, like triethylamine, to block the active sites on the stationary phase.[5] Additionally, ensuring your column is not overloaded and is in good condition is crucial.

Q3: I am observing unexpected peaks in my chromatogram. What are the possible sources?

A3: Extraneous peaks can arise from several sources. These could be degradation products of darunavir, impurities from the sample or solvents, or contaminants from the HPLC system itself. Darunavir is known to degrade under acidic, basic, and oxidative stress conditions.[3][6][7][8][9][10][11][12] It is also important to use high-purity HPLC-grade solvents and to properly clean your injector and system between runs. To identify the source, you can run a blank injection (mobile phase only) to check for system contamination.

Q4: How can I ensure the stability of my this compound sample and standard solutions?

A4: To ensure the stability of your solutions, it is recommended to prepare them fresh.[3] If storage is necessary, they should be kept at a low temperature and protected from light. Studies have shown that this compound solutions are generally stable for up to 24 hours.[3] Always use high-purity solvents for sample and standard preparation. The diluent should ideally be the same as the mobile phase to avoid peak distortion.[1]

Troubleshooting Guide

This guide addresses specific problems you might encounter during the HPLC analysis of this compound.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) - Secondary interactions with the stationary phase.[5]- Column overload.- Inappropriate mobile phase pH.[1]- Adjust mobile phase pH (e.g., to 3.0 with orthophosphoric acid).[1]- Add a competing base like triethylamine to the mobile phase.[5]- Reduce sample concentration.- Use a different column (e.g., one with end-capping).
Inconsistent Retention Times - Fluctuations in mobile phase composition.- Changes in column temperature.- Inadequate column equilibration.- Pump malfunction.- Ensure proper mixing and degassing of the mobile phase.[1]- Use a column oven to maintain a consistent temperature.[3]- Equilibrate the column with the mobile phase for at least 30 minutes before injection.[1]- Check the pump for leaks and ensure proper functioning.
Baseline Noise or Drift - Contaminated mobile phase or detector cell.- Air bubbles in the system.- Detector lamp nearing the end of its life.- Filter and degas the mobile phase.[1][2]- Flush the system with a strong solvent (e.g., isopropanol).- Purge the pump to remove air bubbles.- Replace the detector lamp if necessary.
Low Peak Area/Response - Incorrect injection volume.- Sample degradation.- Detector wavelength not set to λmax.- Leak in the system.- Verify the injection volume and ensure the autosampler is functioning correctly.- Prepare fresh samples and standards.- Set the detector wavelength to the λmax of darunavir (around 265-270 nm).[1][3]- Check for leaks throughout the HPLC system.
Split Peaks - Clogged frit or void in the column.- Sample solvent incompatible with the mobile phase.- Co-elution of an interfering compound.- Reverse-flush the column (if recommended by the manufacturer).- Replace the column if it is old or damaged.- Ensure the sample is dissolved in a solvent similar in composition to the mobile phase.[1]- Modify the mobile phase composition or gradient to improve separation.

Experimental Protocols

Below are examples of HPLC methodologies that have been successfully used for the analysis of this compound.

Method 1: Isocratic RP-HPLC
Parameter Condition
Column Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase Phosphate buffer (pH 3.0) and Acetonitrile (40:60, v/v)[1]
Flow Rate 1.0 mL/min[1]
Detection UV at 270 nm[1]
Column Temperature Ambient[1]
Injection Volume 20 µL[1]
Run Time 5 min[1]

Mobile Phase Preparation: 2.72 grams of potassium dihydrogen phosphate are dissolved in 1000 mL of HPLC grade water, and the pH is adjusted to 3.0 with orthophosphoric acid. 400 mL of this buffer is then mixed with 600 mL of acetonitrile. The mixture is degassed using an ultrasonic bath for 5 minutes and filtered through a 0.45 µm membrane filter.[1]

Method 2: Isocratic RP-HPLC with a Different Mobile Phase
Parameter Condition
Column C18 column[2]
Mobile Phase Methanol and Acetonitrile (95:5, v/v)[2]
Flow Rate 0.7 mL/min[2]
Detection UV at 264 nm[2]
Run Time 10 min[2]

Mobile Phase Preparation: Methanol and acetonitrile are mixed in the specified ratio. The solution is then filtered through a 0.45 µm membrane filter and degassed by sonication for 15 minutes before use.[2]

Method 3: Stability-Indicating Isocratic RP-HPLC
Parameter Condition
Column X-Bridge C18 (150 x 4.6 mm, 3.5 µm)[3]
Mobile Phase 0.01M Ammonium formate (pH 3.0) and Acetonitrile (55:45, v/v)[3]
Flow Rate 1.0 mL/min[3]
Detection UV at 265 nm[3]
Column Temperature 30°C[3]

Visual Troubleshooting Workflows

The following diagrams illustrate logical steps for troubleshooting common HPLC issues.

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_ph Is mobile phase pH appropriate? start->check_ph adjust_ph Adjust pH to ~3.0 check_ph->adjust_ph No check_column Is the column old or overloaded? check_ph->check_column Yes end Peak Shape Improved adjust_ph->end reduce_conc Reduce sample concentration check_column->reduce_conc Overloaded replace_column Replace column check_column->replace_column Old add_modifier Consider adding a competing amine (e.g., triethylamine) check_column->add_modifier Neither reduce_conc->end replace_column->end add_modifier->end Troubleshooting_Retention_Time_Variability start Inconsistent Retention Times check_mobile_phase Is mobile phase properly prepared and degassed? start->check_mobile_phase prepare_fresh Prepare fresh mobile phase and degas check_mobile_phase->prepare_fresh No check_temp Is column temperature stable? check_mobile_phase->check_temp Yes end Stable Retention Times prepare_fresh->end use_oven Use a column oven check_temp->use_oven No check_equilibration Is the column adequately equilibrated? check_temp->check_equilibration Yes use_oven->end equilibrate_longer Equilibrate for a longer duration (e.g., >30 min) check_equilibration->equilibrate_longer No check_pump Check pump for leaks and pressure fluctuations check_equilibration->check_pump Yes equilibrate_longer->end service_pump Service the pump check_pump->service_pump Issue Found check_pump->end No Issue service_pump->end

References

Technical Support Center: Darunavir Ethanolate Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of darunavir ethanolate in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in solution?

A1: this compound is most susceptible to degradation under three main conditions:

  • Acidic conditions: Hydrolysis can occur at low pH.

  • Basic conditions: The molecule is also prone to hydrolysis at high pH.

  • Oxidative conditions: Exposure to oxidizing agents can lead to the formation of degradation products.

It is relatively stable under thermal and photolytic (light exposure) stress.[1][2]

Q2: I need to dissolve this compound for my in vitro experiments. What solvent should I use and how should I store the stock solution?

A2: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of this compound.[3] It is recommended to prepare stock solutions fresh for each experiment. If storage is necessary, aliquot the stock solution into tightly sealed vials and store at -20°C for long-term stability. For short-term storage, 4°C is acceptable. Avoid repeated freeze-thaw cycles.[3] While this compound is sparingly soluble in ethanol, stability in ethanol solutions for extended periods is not well-documented; therefore, fresh preparation is advised.[3][4]

Q3: What pH range is optimal for maintaining the stability of this compound in aqueous solutions?

A3: While a definitive pH-stability profile is not extensively published, forced degradation studies indicate that this compound is unstable in both acidic (e.g., 0.1N HCl) and basic (e.g., 0.1N NaOH) conditions.[1][2] For maximum stability, it is recommended to maintain the pH of aqueous solutions in the neutral to slightly acidic range (approximately pH 3-7). An ammonium formate buffer at pH 3.0 has been used in HPLC methods, suggesting stability under these conditions for analytical purposes.[2]

Q4: My this compound solution has changed color. What could be the cause?

A4: A color change, such as the appearance of a yellowish or brownish hue, can be an indicator of degradation, particularly oxidative degradation. If you observe a color change, it is recommended to prepare a fresh solution.

Q5: Are there any known incompatibilities with common excipients or reagents I should be aware of?

A5: Yes, caution should be exercised when formulating this compound with acidic or basic excipients, as these can promote hydrolytic degradation. Additionally, excipients that contain reactive peroxides can lead to oxidative degradation. It is advisable to conduct compatibility studies with your specific formulation components.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Potency in Solution
Possible Cause Troubleshooting Step Rationale
Inappropriate pH Measure the pH of your solution. Adjust to a neutral or slightly acidic pH (3-7) using a suitable buffer system (e.g., phosphate or acetate buffer).This compound undergoes hydrolysis in strongly acidic or alkaline conditions.
Oxidative Degradation Prepare solutions using deoxygenated solvents. Consider adding an antioxidant such as Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) at a low concentration (e.g., 0.01-0.1%).[5]The presence of dissolved oxygen or reactive oxygen species can lead to oxidative degradation.
Contaminated Solvents or Reagents Use high-purity, fresh solvents and reagents. Ensure that solvents like ethers or THF are peroxide-free.Impurities in solvents or reagents can catalyze degradation reactions.
Inappropriate Storage Store stock solutions at or below -20°C in tightly sealed containers. Avoid repeated freeze-thaw cycles by preparing aliquots.Lower temperatures slow down the rate of chemical degradation.
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
Possible Cause Troubleshooting Step Rationale
Sample Degradation Review your sample preparation and storage procedures against the recommendations in Issue 1. Prepare and analyze a fresh sample immediately.The new peaks are likely degradation products resulting from hydrolysis or oxidation.
Contaminated Mobile Phase or Diluent Prepare fresh mobile phase and diluent using high-purity solvents and reagents.Impurities in the analytical system can appear as extraneous peaks.
Interaction with Container Ensure that the containers used for sample preparation and storage are made of inert materials (e.g., borosilicate glass or polypropylene).Reactive surfaces can potentially catalyze degradation.

Quantitative Data on this compound Degradation

The following table summarizes data from forced degradation studies, providing an indication of the extent of degradation under various stress conditions.

Stress ConditionTimeTemperature% DegradationReference
0.1N HCl (Acid Hydrolysis)60 minNot SpecifiedConsiderable[2]
0.1N NaOH (Base Hydrolysis)30 minNot SpecifiedConsiderable[2]
6% H₂O₂ (Oxidation)120 minNot SpecifiedConsiderable[2]
Thermal7 days80°CStable[6]
Photolytic1.2 million lux hoursNot SpecifiedStable[6]

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1N HCl. Keep the solution at room temperature for a defined period (e.g., 60 minutes). At the end of the period, neutralize the solution with an appropriate amount of 0.1N NaOH.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1N NaOH. Keep the solution at room temperature for a defined period (e.g., 30 minutes). Neutralize with 0.1N HCl.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 6% hydrogen peroxide. Keep the solution at room temperature for a defined period (e.g., 120 minutes).

  • Thermal Degradation: Store an aliquot of the stock solution in a tightly sealed vial at an elevated temperature (e.g., 80°C) for an extended period (e.g., 7 days).

  • Photolytic Degradation: Expose an aliquot of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/m². A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Dilute the stressed samples to a suitable concentration and analyze by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an untreated control solution to determine the percentage of degradation and identify any degradation products.

Visualizations

Troubleshooting Logic for this compound Degradation cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions LossOfPotency Rapid Loss of Potency pH Inappropriate pH LossOfPotency->pH could be due to Oxidation Oxidation LossOfPotency->Oxidation could be due to Contamination Contamination LossOfPotency->Contamination could be due to Storage Improper Storage LossOfPotency->Storage could be due to NewPeaks Appearance of New Peaks NewPeaks->pH could be due to NewPeaks->Oxidation could be due to NewPeaks->Contamination could be due to AdjustpH Adjust pH to 3-7 pH->AdjustpH remediate with AddAntioxidant Use Deoxygenated Solvents / Add Antioxidants Oxidation->AddAntioxidant remediate with FreshReagents Use High-Purity, Fresh Reagents Contamination->FreshReagents remediate with ProperStorage Store at -20°C in Aliquots Storage->ProperStorage remediate with

Caption: Troubleshooting workflow for this compound degradation.

Key Degradation Pathways of this compound cluster_stress Stress Conditions cluster_products Degradation Products Darunavir This compound in Solution Acid Acidic Conditions (Low pH) Darunavir->Acid Base Basic Conditions (High pH) Darunavir->Base Oxidizing Oxidizing Agents (e.g., H₂O₂) Darunavir->Oxidizing HydrolysisProducts Hydrolysis Products Acid->HydrolysisProducts leads to Base->HydrolysisProducts leads to OxidationProducts Oxidation Products Oxidizing->OxidationProducts leads to

References

Technical Support Center: Enhancing Oral Absorption of Darunavir Ethanolate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral absorption of darunavir ethanolate.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the oral delivery of this compound.

Q1: Why is the oral absorption of this compound poor?

A1: The poor oral absorption of this compound stems from several key factors:

  • Low Aqueous Solubility: Darunavir is classified as a Biopharmaceutical Classification System (BCS) Class II drug, meaning it has high permeability but low solubility. Its crystalline form, this compound, is practically insoluble in water across the physiological pH range. This low solubility limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.

  • First-Pass Metabolism: Darunavir is extensively metabolized in the liver and intestines by the cytochrome P450 3A4 (CYP3A4) enzyme system. This significant first-pass metabolism reduces the amount of active drug that reaches systemic circulation.[1][2]

  • P-glycoprotein (P-gp) Efflux: Darunavir is a substrate for the P-glycoprotein (P-gp) efflux transporter found in the intestinal epithelium.[3][4] P-gp actively pumps darunavir back into the intestinal lumen after it has been absorbed, further limiting its net absorption.

Q2: How does co-administration with ritonavir improve darunavir's bioavailability?

A2: Ritonavir is a potent inhibitor of both CYP3A4 and P-gp.[5] Its co-administration with darunavir significantly enhances oral bioavailability through a dual mechanism:

  • Inhibition of CYP3A4: Ritonavir strongly inhibits the metabolic activity of CYP3A4, thereby reducing the first-pass metabolism of darunavir and increasing its plasma concentrations.[1][2]

  • Inhibition of P-gp: Ritonavir also inhibits the P-gp efflux pump, which decreases the transport of darunavir back into the intestinal lumen, leading to increased net absorption.[3][4]

The absolute oral bioavailability of darunavir increases from approximately 37% when administered alone to 82% when co-administered with ritonavir.[1]

Q3: What is the effect of food on the absorption of this compound?

A3: The administration of darunavir with food significantly enhances its absorption. Taking darunavir with a meal can increase its Cmax (maximum plasma concentration) and AUC (area under the curve) by approximately 30% compared to a fasted state. The type of meal (e.g., standard, high-fat) does not appear to significantly affect the extent of this enhancement. Therefore, it is recommended that darunavir be taken with food to optimize its absorption.

Section 2: Troubleshooting Guides

This section provides practical guidance for overcoming common experimental challenges.

Troubleshooting Low In Vitro Permeability in Caco-2 Assays
Problem Potential Cause Recommended Solution
Low apparent permeability (Papp) values Poor aqueous solubility of this compound in the assay buffer.- Increase the concentration of a non-toxic solubilizing agent (e.g., DMSO, up to 1%) in the donor compartment.- Prepare a supersaturated solution of darunavir immediately before the experiment.- Consider using a formulation approach (e.g., nanoformulation) to enhance solubility in the assay medium.
High efflux ratio (Papp B-A / Papp A-B > 2) indicating active transport out of the cells.- Co-incubate with a known P-gp inhibitor (e.g., verapamil, cyclosporin A) to confirm P-gp mediated efflux.- If P-gp is confirmed, this is an intrinsic property of the drug. The goal is then to find strategies to overcome this efflux in vivo (e.g., co-administration with a P-gp inhibitor like ritonavir).
Poor monolayer integrity.- Check the transepithelial electrical resistance (TEER) values before and after the experiment. A significant drop in TEER suggests compromised monolayer integrity.- Ensure proper cell culture conditions and allow sufficient time for cell differentiation (typically 21 days).- Test for cytotoxicity of the darunavir concentration used.
Low mass balance/recovery (<80%) Non-specific binding of darunavir to the plate or cell monolayer.- Use low-binding plates.- Include a protein source (e.g., 1% BSA) in the receiver compartment to reduce non-specific binding.- Analyze the cell monolayer for retained compound at the end of the experiment.
Chemical or metabolic instability in the assay medium.- Assess the stability of darunavir in the assay buffer and in the presence of Caco-2 cells over the experimental duration.- Analyze for the presence of metabolites in the donor and receiver compartments.
Troubleshooting Nanoformulation Preparation
Problem Potential Cause Recommended Solution
Large particle size or high polydispersity index (PDI) Inefficient homogenization or sonication.- Optimize homogenization speed and time (for high-shear homogenization).- Optimize sonication amplitude and duration (for ultrasonication).- Ensure the temperature is maintained above the lipid's melting point during hot homogenization.
Inappropriate surfactant or stabilizer concentration.- Screen different surfactants and co-surfactants for their ability to stabilize the formulation.- Optimize the concentration of the chosen surfactant/stabilizer.
Low drug entrapment efficiency Poor solubility of darunavir in the lipid/polymer matrix.- Screen different lipids or polymers to find one with higher solubilizing capacity for darunavir.- Increase the drug-to-lipid/polymer ratio, but be mindful of potential drug precipitation.
Drug leakage during the formulation process.- For emulsion-based methods, ensure rapid cooling of the nanoemulsion to solidify the lipid nanoparticles and trap the drug.- For nanoprecipitation, optimize the rate of addition of the organic phase to the aqueous phase.
Formulation instability (aggregation, drug leakage) Inadequate surface stabilization.- Increase the concentration of the stabilizer.- Consider adding a secondary stabilizer (e.g., a pegylated lipid).
Inappropriate storage conditions.- Store the nanoformulation at the recommended temperature (e.g., 4°C).- For solid lipid nanoparticles, avoid freeze-thaw cycles.

Section 3: Quantitative Data Summary

The following tables summarize key quantitative data related to the oral absorption of this compound.

Table 1: Pharmacokinetic Parameters of Darunavir (600 mg) With and Without Ritonavir (100 mg)

Parameter Darunavir Alone Darunavir with Ritonavir Fold Increase
Absolute Bioavailability (%) 37822.2
Cmax (ng/mL) ~1,300~7,500~5.8
AUC (ng*h/mL) ~8,000~60,000~7.5

Data compiled from multiple sources.

Table 2: Effect of Food on Darunavir/Ritonavir (800/100 mg) Pharmacokinetics

Parameter Fasted State Fed State % Increase
Cmax (ng/mL) ~5,800~7,500~30%
AUC (ng*h/mL) ~55,000~71,500~30%

Data compiled from multiple sources.

Table 3: Comparative Bioavailability Enhancement of Darunavir Nanoformulations in Preclinical Studies

Formulation Bioavailability Enhancement (Relative to Drug Suspension) Key Findings
Solid Lipid Nanoparticles (SLNs) 2.5-fold increase in AUCEnhanced solubility and potential for lymphatic uptake.
Nanoemulsion 2.2-fold increase in bioavailabilityIncreased Cmax and brain uptake in rats.
PLGA Nanoparticles Not explicitly quantified in terms of oral bioavailability enhancement in reviewed studies, but demonstrated improved cellular uptake and sustained release.Showed potential for improved intracellular drug delivery and targeting.

Note: Direct head-to-head comparative studies are limited, and these values are based on separate preclinical investigations.

Section 4: Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: Caco-2 Cell Permeability Assay

Objective: To assess the in vitro intestinal permeability of this compound.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow

  • Transepithelial Electrical Resistance (TEER) meter

  • LC-MS/MS for drug quantification

Methodology:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

    • Passage cells every 3-4 days when they reach 80-90% confluency.

    • Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

  • Monolayer Differentiation and Integrity Check:

    • Culture the cells on the inserts for 21 days, changing the medium every 2-3 days.

    • Monitor the integrity of the cell monolayer by measuring the TEER. The monolayer is considered ready for the transport experiment when the TEER values are >250 Ω·cm².

    • Perform a Lucifer yellow permeability assay to confirm monolayer integrity. The Papp of Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.

  • Transport Experiment:

    • Wash the Caco-2 monolayers twice with pre-warmed HBSS.

    • Apical to Basolateral (A-B) Transport: Add the darunavir solution (e.g., 10 µM in HBSS) to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.

    • Basolateral to Apical (B-A) Transport: Add the darunavir solution to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.

    • Incubate the plates at 37°C on an orbital shaker.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with an equal volume of fresh, pre-warmed HBSS.

  • Sample Analysis and Data Calculation:

    • Quantify the concentration of darunavir in the collected samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux, A is the surface area of the insert, and C₀ is the initial concentration in the donor compartment.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).

Protocol 2: Preparation of Darunavir-Loaded Solid Lipid Nanoparticles (SLNs)

Objective: To formulate this compound into solid lipid nanoparticles to enhance its solubility.

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • High-shear homogenizer or ultrasonicator

  • Deionized water

Methodology (Hot Homogenization followed by Ultrasonication):

  • Preparation of Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Add this compound to the molten lipid and stir until a clear solution is obtained.

  • Preparation of Aqueous Phase: Dissolve the surfactant in deionized water and heat to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the hot lipid phase under continuous stirring using a high-shear homogenizer (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.

  • Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Determine using Dynamic Light Scattering (DLS).

    • Zeta Potential: Measure to assess the surface charge and stability of the nanoparticles.

    • Entrapment Efficiency (%EE): Separate the unentrapped drug from the SLN dispersion by ultracentrifugation. Quantify the amount of drug in the supernatant and calculate the %EE using the formula: %EE = [(Total Drug - Drug in Supernatant) / Total Drug] * 100

    • Morphology: Visualize the shape and surface of the SLNs using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

Section 5: Visualizations

This section provides diagrams to illustrate key concepts.

G cluster_gut Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Systemic Circulation This compound (Oral Dose) This compound (Oral Dose) Dissolved Darunavir Dissolved Darunavir This compound (Oral Dose)->Dissolved Darunavir Dissolution Absorbed Darunavir Absorbed Darunavir Dissolved Darunavir->Absorbed Darunavir Passive Diffusion P-gp P-gp Absorbed Darunavir->P-gp CYP3A4 CYP3A4 Absorbed Darunavir->CYP3A4 Darunavir in Bloodstream Darunavir in Bloodstream Absorbed Darunavir->Darunavir in Bloodstream To Circulation Metabolized Darunavir Metabolized Darunavir P-gp->Dissolved Darunavir Efflux CYP3A4->Metabolized Darunavir Metabolism

Caption: Oral absorption pathway of this compound.

G Start Start Prepare Lipid Phase (Darunavir + Molten Lipid) Prepare Lipid Phase (Darunavir + Molten Lipid) Start->Prepare Lipid Phase (Darunavir + Molten Lipid) Prepare Aqueous Phase (Surfactant + Water) Prepare Aqueous Phase (Surfactant + Water) Start->Prepare Aqueous Phase (Surfactant + Water) Mix Phases (Hot Homogenization) Mix Phases (Hot Homogenization) Prepare Lipid Phase (Darunavir + Molten Lipid)->Mix Phases (Hot Homogenization) Prepare Aqueous Phase (Surfactant + Water)->Mix Phases (Hot Homogenization) High-Pressure Homogenization/Ultrasonication High-Pressure Homogenization/Ultrasonication Mix Phases (Hot Homogenization)->High-Pressure Homogenization/Ultrasonication Cooling and Solidification Cooling and Solidification High-Pressure Homogenization/Ultrasonication->Cooling and Solidification Characterization (Size, Zeta, %EE) Characterization (Size, Zeta, %EE) Cooling and Solidification->Characterization (Size, Zeta, %EE) End End Characterization (Size, Zeta, %EE)->End

Caption: Workflow for preparing darunavir solid lipid nanoparticles.

References

Stability issues of darunavir ethanolate in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of darunavir ethanolate during long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound during long-term storage?

A1: The main stability issues for this compound are its susceptibility to chemical degradation under certain conditions and physical form conversions. Key concerns include:

  • Amorphization: Under thermal stress, this compound can lose its ethanol solvate, leading to an amorphous form.[1][2]

  • Hydrate Conversion: At high relative humidity, the ethanolate form can convert to a hydrate form.[1][2]

  • Chemical Degradation: The compound is unstable and degrades in acidic, alkaline, and oxidative environments.[3][4]

  • Polymorphism: Darunavir can exist in different solid-state forms, including ethanolate, hydrate, and amorphous forms. Transitions between these forms can be triggered by storage conditions and may impact bioavailability and efficacy.[5]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored at a controlled room temperature, typically between 15°C to 30°C (59°F to 86°F).[5] It is also crucial to protect it from moisture and light.[6] For the active pharmaceutical ingredient (API), storage under nitrogen is also recommended.[6]

Q3: Can the conversion of ethanolate to hydrate affect the product's quality?

A3: While some studies suggest that partial conversion from the ethanolate to the hydrate form may not significantly affect the product quality or performance in formulated tablets, it is a critical parameter to monitor.[7] Changes in the solid-state form can potentially influence dissolution rates and bioavailability.

Q4: What are the known degradation products of this compound?

A4: Forced degradation studies have shown that this compound degrades under acidic, basic, and oxidative stress, leading to the formation of several degradation products.[8] One identified oxidative degradation product has been characterized using LC-MS/MS.[9] The specific degradation pathways are complex and result in multiple degradation products under different stress conditions.[8]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., clumping, discoloration) Moisture absorption, exposure to light, or temperature fluctuations.Store the compound in a tightly sealed container in a desiccator. Protect from light by using amber vials or storing in the dark. Ensure the storage temperature is consistently maintained within the recommended range.
Unexpected peaks in HPLC chromatogram Chemical degradation due to improper storage or contamination of solvents/reagents.Review storage conditions. Ensure the pH of any solutions used is neutral and avoid exposure to acidic or basic conditions. Use high-purity, fresh solvents for analysis. Perform forced degradation studies to identify potential degradation products.[4]
Alteration in the X-ray diffraction (XRD) pattern Polymorphic conversion (e.g., ethanolate to hydrate or amorphization).Control the relative humidity of the storage environment. High humidity can lead to hydrate formation, while high temperatures can cause desolvation and amorphization.[1][2]
Decreased assay value or purity Significant chemical degradation.Re-evaluate the entire storage and handling procedure. Check for any exposure to harsh chemical environments (acid, base, oxidizing agents). Verify the calibration and performance of the analytical instrumentation.

Quantitative Data Summary

Table 1: Summary of Forced Degradation Studies on this compound

Stress ConditionReagent/ConditionDuration & TemperatureExtent of DegradationReference
Acid Hydrolysis0.1N HCl1 hour at 80°CConsiderable Degradation[10]
Base Hydrolysis0.1N NaOH30 minutes at 80°CConsiderable Degradation[10]
Oxidative Stress6% H₂O₂2 hours at 80°CConsiderable Degradation[10]
Thermal Stress105°C7 daysStable[10]
Photolytic Stress1.2 million lux hours-Stable[10]
Humidity Stress90% RH7 days at 25°CStable[10]

Note: "Considerable Degradation" indicates that significant degradation was observed, but the exact percentage was not always specified in the cited literature.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol is based on a validated stability-indicating HPLC method.[10][4]

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

  • Column: X-Bridge C18 (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase: A mixture of 0.01M ammonium formate (pH 3.0) buffer and acetonitrile in a 55:45 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 265 nm.

  • Column Temperature: 30°C.

  • Procedure:

    • Prepare the mobile phase and degas it.

    • Prepare a standard solution of this compound in the mobile phase.

    • Prepare the sample solution of this compound to be tested at the same concentration as the standard.

    • Inject the standard and sample solutions into the HPLC system.

    • Monitor the chromatograms for the retention time of darunavir and the presence of any degradation product peaks. The retention time for darunavir is approximately 7.4 minutes under similar conditions.[11]

Visualizations

Stability_Testing_Workflow cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analytical Testing cluster_3 Data Evaluation Sample This compound Sample Acid Acid Hydrolysis Sample->Acid Stress Conditions Base Base Hydrolysis Sample->Base Stress Conditions Oxidation Oxidation Sample->Oxidation Stress Conditions Thermal Thermal Stress Sample->Thermal Stress Conditions Photo Photolytic Stress Sample->Photo Stress Conditions HPLC HPLC Analysis Sample->HPLC Unstressed XRD XRD Analysis Sample->XRD Standard Reference Standard Standard->HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Purity Purity Assessment HPLC->Purity Degradation Degradation Profile HPLC->Degradation Polymorph Polymorph Identification XRD->Polymorph Stability Stability Determination Purity->Stability Degradation->Stability Polymorph->Stability

Caption: Experimental workflow for assessing the stability of this compound.

Degradation_Pathways cluster_physical Physical Conversion cluster_chemical Chemical Degradation Darunavir This compound (Crystalline) Amorphous Amorphous Form Darunavir->Amorphous Thermal Stress (Desolvation) Hydrate Hydrate Form Darunavir->Hydrate High Humidity Degradants Degradation Products Darunavir->Degradants Acidic / Alkaline / Oxidative Conditions Amorphous->Hydrate Moderate/High Humidity

Caption: Potential degradation and conversion pathways for this compound.

References

Validation & Comparative

Darunavir Ethanolate: A Comparative Efficacy Analysis Against Other Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of darunavir ethanolate against other leading protease inhibitors (PIs) in the treatment of HIV-1 infection. The analysis is supported by data from pivotal clinical trials, with a focus on virologic response, immunologic recovery, resistance development, and safety profiles. Detailed experimental methodologies for key assays are also provided to aid in the interpretation and replication of findings.

Executive Summary

Darunavir, a second-generation protease inhibitor, consistently demonstrates high-level efficacy and a robust resistance profile compared to other PIs, particularly in treatment-naive and treatment-experienced patient populations. When co-administered with a low dose of ritonavir as a pharmacokinetic enhancer (darunavir/r), it has shown statistical superiority or non-inferiority in virologic suppression compared to lopinavir/ritonavir and atazanavir/ritonavir in major clinical trials. Its distinct molecular structure allows for potent inhibition of both wild-type and multi-PI resistant strains of HIV-1, establishing it as a critical component in antiretroviral therapy (ART).

Mechanism of Action: HIV Protease Inhibition

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into functional viral proteins essential for the maturation of infectious virions. Protease inhibitors, including darunavir, are peptidomimetic drugs that competitively bind to the active site of the HIV-1 protease, preventing this cleavage process. This results in the production of immature, non-infectious viral particles. Darunavir is distinguished by its high binding affinity for the protease enzyme, including strains with mutations that confer resistance to other PIs.

HIV_Protease_Inhibition Mechanism of HIV Protease Inhibitor Action cluster_virus HIV-infected Cell cluster_drug Pharmacological Intervention Viral_RNA Viral RNA Translation Translation by Host Ribosome Viral_RNA->Translation mRNA Gag_Pol Gag-Pol Polyprotein (non-functional) Translation->Gag_Pol Cleavage Cleavage Gag_Pol->Cleavage HIV_Protease HIV-1 Protease HIV_Protease->Cleavage catalyzes Viral_Proteins Functional Viral Proteins (e.g., reverse transcriptase, integrase) Cleavage->Viral_Proteins Assembly Virion Assembly Viral_Proteins->Assembly Budding Budding & Maturation Assembly->Budding Infectious_Virion New Infectious Virion Budding->Infectious_Virion Darunavir This compound (Protease Inhibitor) Darunavir->Inhibition Clinical_Trial_Workflow Generalized Phase III Antiretroviral Clinical Trial Workflow Screening Patient Screening (Inclusion/Exclusion Criteria Met) Baseline Baseline Assessment - HIV-1 RNA Quantification - CD4+ Cell Count - Genotypic/Phenotypic Resistance Testing - Safety Labs Screening->Baseline Randomization Randomization Baseline->Randomization Arm_A Arm A: Investigational Drug (e.g., Darunavir/r + NRTI backbone) Randomization->Arm_A Arm_B Arm B: Comparator Drug (e.g., Lopinavir/r + NRTI backbone) Randomization->Arm_B Follow_Up Follow-up Visits (e.g., Weeks 4, 8, 12, 24, 48, 96...) - Efficacy Assessments (HIV-1 RNA, CD4) - Safety & Tolerability Monitoring - Adherence Assessment Arm_A->Follow_Up Arm_B->Follow_Up Primary_Endpoint Primary Endpoint Analysis (e.g., Virologic Response at Week 48) Follow_Up->Primary_Endpoint VF_Analysis Virologic Failure Analysis - Confirmation of HIV-1 RNA > threshold - Repeat Resistance Testing Follow_Up->VF_Analysis if Virologic Failure Final_Analysis Long-term Data Analysis (e.g., Week 96, 192) - Durability of Response - Long-term Safety Primary_Endpoint->Final_Analysis

In Vitro Showdown: A Comparative Analysis of Darunavir and Lopinavir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the in vitro performance of two pivotal HIV-1 protease inhibitors, supported by experimental data.

This guide provides a detailed in vitro comparison of darunavir and lopinavir, two critical protease inhibitors in the armamentarium against Human Immunodeficiency Virus Type 1 (HIV-1). By examining their antiviral potency, resistance profiles, and cytotoxic effects through the lens of established experimental data, we aim to offer a clear and objective resource for the research and drug development community.

Quantitative Performance Metrics

The following tables summarize the key in vitro quantitative data for darunavir and lopinavir, providing a snapshot of their comparative efficacy and safety profiles.

Parameter Darunavir (DRV) Lopinavir (LPV) Reference
EC50 (Wild-Type HIV-1) 0.52 nM (median, against a broad panel of HIV-1 primary isolates in PBMCs)~6-17 nM (EC50); ~0.1 µM (in the presence of 50% human serum)[1],[2]
EC50 (HIV-1 Subtype B) 1.79 nM (median, IQR: 1.3-2.6 nM)Similar efficacy observed across subtypes as darunavir in the ARTEMIS trial.[1]
EC50 (HIV-1 Subtype C) 1.12 nM (median, IQR: 0.8-1.4 nM)Similar efficacy observed across subtypes as darunavir in the ARTEMIS trial.[1]
EC50 (HIV-1 Subtype CRF01_AE) 1.27 nM (median, IQR: 1.0-1.7 nM)Similar efficacy observed across subtypes as darunavir in the ARTEMIS trial.[1]
Ki (HIV-1 Protease) Not explicitly found in a direct comparison1.3 to 3.6 pM[3]

EC50: 50% effective concentration, the concentration of a drug that inhibits 50% of viral replication. A lower EC50 indicates higher potency. Ki: Inhibition constant, a measure of the inhibitor's binding affinity to the enzyme. A lower Ki indicates a stronger inhibitor. PBMCs: Peripheral Blood Mononuclear Cells. IQR: Interquartile Range.

Resistance Profile

A critical aspect of any antiretroviral agent is its barrier to the development of resistance. In vitro studies and clinical observations have highlighted differences between darunavir and lopinavir in this regard.

Resistance Aspect Darunavir (DRV) Lopinavir (LPV) Reference
In Vitro Resistance Selection Extremely difficult to select for resistant mutants from wild-type virus. After 75 passages, mutations at R41T and K70E resulted in ~10-fold phenotypic resistance.In vitro passage of HIV-2 with increasing concentrations of lopinavir selected for mutations V47A and D17N in the protease gene, leading to a 34-fold decrease in susceptibility.[4],[2]
Cross-Resistance Active against a majority of over 1500 protease inhibitor-resistant recombinant viruses.Reduced susceptibility observed in viral isolates with a 10-fold or greater reduced susceptibility to lopinavir.[4],[2]
Development of New Mutations (Clinical Setting) Fewer patients on darunavir/ritonavir developed new primary protease inhibitor mutations during virologic failure compared to the lopinavir/ritonavir group (21% vs 36%).A higher percentage of patients on lopinavir/ritonavir developed new primary protease inhibitor mutations upon virologic failure.[5]

Mechanism of Action: Targeting HIV-1 Protease

Both darunavir and lopinavir are potent inhibitors of the HIV-1 protease, an enzyme crucial for the viral life cycle. HIV-1 protease is responsible for cleaving the newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins. By binding to the active site of the protease, these inhibitors block this cleavage process, resulting in the production of immature, non-infectious virions.

HIV_Protease_Inhibition Mechanism of Action of HIV-1 Protease Inhibitors cluster_virus HIV-1 Infected Cell cluster_drug Drug Action Viral RNA Viral RNA Gag_Pol_Polyprotein Gag-Pol Polyprotein Viral RNA->Gag_Pol_Polyprotein Translation HIV_Protease HIV-1 Protease Gag_Pol_Polyprotein->HIV_Protease Autocatalytic Cleavage Mature_Viral_Proteins Mature Viral Proteins Gag_Pol_Polyprotein->Mature_Viral_Proteins Processing Immature_Virion Immature, Non-infectious Virion Gag_Pol_Polyprotein->Immature_Virion Assembly HIV_Protease->Gag_Pol_Polyprotein Cleavage Mature_Virion Mature, Infectious Virion Mature_Viral_Proteins->Mature_Virion Assembly Protease_Inhibitor Darunavir / Lopinavir Protease_Inhibitor->HIV_Protease Inhibition

Caption: Inhibition of HIV-1 Protease by Darunavir and Lopinavir.

Experimental Protocols

The following are representative protocols for the key in vitro assays used to evaluate and compare HIV-1 protease inhibitors.

Antiviral Activity Assay (Cell-Based)

This protocol is a generalized procedure for determining the 50% effective concentration (EC50) of antiviral compounds in a cell-based assay.

Antiviral_Assay_Workflow Antiviral Activity Assay Workflow start Start plate_cells Plate susceptible cells (e.g., PBMCs) in 96-well plates start->plate_cells add_compounds Add serial dilutions of Darunavir and Lopinavir plate_cells->add_compounds infect_cells Infect cells with a standardized amount of HIV-1 add_compounds->infect_cells incubate Incubate for a defined period (e.g., 3-7 days) infect_cells->incubate measure_replication Measure viral replication (e.g., p24 antigen ELISA, RT assay) incubate->measure_replication calculate_ec50 Calculate EC50 values measure_replication->calculate_ec50 end End calculate_ec50->end

Caption: Workflow for a cell-based antiviral activity assay.

Detailed Methodology:

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors and stimulate with phytohemagglutinin (PHA) and interleukin-2 (IL-2) for 2-3 days.

  • Compound Dilution: Prepare serial dilutions of darunavir and lopinavir in culture medium.

  • Infection: Add the diluted compounds to the plated cells, followed by the addition of a laboratory-adapted or clinical isolate of HIV-1 at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 3 to 7 days.

  • Quantification of Viral Replication: At the end of the incubation period, collect the cell culture supernatant and quantify the amount of viral replication using a p24 antigen capture ELISA or a reverse transcriptase (RT) activity assay.

  • Data Analysis: Determine the drug concentration that inhibits viral replication by 50% (EC50) by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

HIV-1 Protease Inhibition Assay (Enzymatic)

This protocol outlines a fluorometric method for directly measuring the inhibition of recombinant HIV-1 protease activity.

Protease_Inhibition_Assay_Workflow HIV-1 Protease Inhibition Assay Workflow start Start prepare_reagents Prepare assay buffer, recombinant HIV-1 protease, and FRET substrate start->prepare_reagents add_inhibitors Add serial dilutions of Darunavir and Lopinavir to microplate wells prepare_reagents->add_inhibitors add_enzyme Add HIV-1 protease to the wells and incubate to allow inhibitor binding add_inhibitors->add_enzyme add_substrate Initiate the reaction by adding the FRET substrate add_enzyme->add_substrate measure_fluorescence Measure the increase in fluorescence over time in a kinetic plate reader add_substrate->measure_fluorescence calculate_ic50 Calculate IC50 values measure_fluorescence->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for a fluorometric HIV-1 protease inhibition assay.

Detailed Methodology:

  • Reagent Preparation: Prepare an assay buffer containing a suitable buffering agent, salt, and a reducing agent like DTT. Reconstitute lyophilized recombinant HIV-1 protease and a fluorogenic FRET (Förster Resonance Energy Transfer) peptide substrate. The FRET substrate is a peptide containing a fluorophore and a quencher, which upon cleavage by the protease, results in an increase in fluorescence.

  • Inhibitor Preparation: Prepare serial dilutions of darunavir and lopinavir in the assay buffer.

  • Assay Setup: In a 96- or 384-well microplate, add the diluted inhibitors.

  • Enzyme Addition and Pre-incubation: Add a fixed concentration of recombinant HIV-1 protease to each well and pre-incubate for a short period to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate to all wells.

  • Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis: Determine the initial reaction velocities from the linear phase of the fluorescence curves. Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the inhibitor concentration that reduces enzyme activity by 50% (IC50) by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT assay, a colorimetric method to assess the cytotoxicity of compounds on host cells and determine the 50% cytotoxic concentration (CC50).

Cytotoxicity_Assay_Workflow MTT Cytotoxicity Assay Workflow start Start plate_cells Plate host cells (e.g., MT-4, CEM) in 96-well plates start->plate_cells add_compounds Add serial dilutions of Darunavir and Lopinavir plate_cells->add_compounds incubate Incubate for the same duration as the antiviral assay add_compounds->incubate add_mtt Add MTT reagent to each well and incubate for 2-4 hours incubate->add_mtt solubilize_formazan Add a solubilizing agent (e.g., DMSO, isopropanol) add_mtt->solubilize_formazan read_absorbance Measure absorbance at ~570 nm solubilize_formazan->read_absorbance calculate_cc50 Calculate CC50 values read_absorbance->calculate_cc50 end End calculate_cc50->end

Caption: Workflow for an MTT cytotoxicity assay.

Detailed Methodology:

  • Cell Seeding: Seed a suitable host cell line (e.g., MT-4, CEM-SS, or PBMCs) in a 96-well microplate at an appropriate density and allow them to adhere or stabilize overnight.

  • Compound Addition: Add serial dilutions of darunavir and lopinavir to the cells. Include a "cells only" control (no compound) and a "blank" control (no cells).

  • Incubation: Incubate the plates for a period equivalent to the duration of the antiviral assay to accurately reflect the cytotoxicity under the same experimental conditions.

  • MTT Addition: Following incubation, add a sterile solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control. Determine the compound concentration that reduces cell viability by 50% (CC50) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

This in vitro comparison demonstrates that both darunavir and lopinavir are highly potent inhibitors of HIV-1 protease. However, the available data suggests that darunavir exhibits greater potency against wild-type and some resistant strains of HIV-1 and possesses a higher barrier to the development of resistance in vitro. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of these and other novel antiretroviral agents. This guide is intended to serve as a valuable resource for researchers and scientists in the ongoing effort to develop more effective and durable therapies for HIV-1 infection.

References

Navigating Darunavir Resistance: A Comparative Guide to Genotypic and Phenotypic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of HIV-1 resistance to potent antiretrovirals like darunavir is paramount. This guide provides an objective comparison of the two primary methodologies for assessing darunavir resistance: genotypic and phenotypic assays. We delve into their underlying principles, experimental protocols, and performance characteristics, supported by experimental data to inform strategic research and clinical decisions.

The emergence of drug-resistant HIV-1 strains poses a significant challenge to effective long-term therapy. Darunavir, a second-generation protease inhibitor (PI), exhibits a high genetic barrier to resistance, meaning multiple viral mutations are typically required to compromise its efficacy.[1] Accurate and timely resistance testing is crucial for guiding treatment strategies, especially in treatment-experienced patients. This is accomplished through two main approaches: genotypic assays that identify resistance-associated mutations (RAMs) in the viral genome, and phenotypic assays that directly measure the virus's ability to replicate in the presence of the drug.

Genotypic vs. Phenotypic Assays: A Head-to-Head Comparison

Genotypic and phenotypic assays offer complementary information for assessing darunavir resistance. Genotypic tests are generally faster, less expensive, and more sensitive at detecting minor resistant variants within a viral population.[2] Phenotypic tests, while more costly and time-consuming, provide a direct measure of drug susceptibility, which can be particularly valuable when complex or novel mutation patterns are present.[3]

The choice between these methods often depends on the clinical or research context. Genotypic testing is frequently the preferred initial method for patients failing a first or second-line regimen due to its rapid turnaround and cost-effectiveness.[2] Phenotypic testing is often reserved for cases with extensive treatment history and complex resistance profiles, where the combined effect of multiple mutations is difficult to predict from the genotype alone.[3]

Performance and Cost Characteristics

The following table summarizes key quantitative data comparing the typical performance and logistical aspects of genotypic and phenotypic resistance assays for darunavir.

FeatureGenotypic Assays (Sanger Sequencing)Phenotypic Assays (Recombinant Virus)
Principle Detects specific resistance-associated mutations in the HIV-1 protease gene.[3]Measures the 50% inhibitory concentration (IC50) fold change of the virus in the presence of darunavir.[3]
Turnaround Time 1-2 weeks.[2]2-5 weeks.[4]
Relative Cost Lower.[2]Higher.[2]
Viral Load Requirement ≥500-1000 copies/mL.[2]≥500-1000 copies/mL.[4]
Sensitivity High for detecting mutations present in >15-20% of the viral population.[5]May not detect low-frequency resistant variants.
Concordance with Phenotype Generally high, with studies showing high sensitivity (100%) and specificity (93.3%) for predicting phenotypic resistance to darunavir.[6]Considered the "gold standard" for measuring susceptibility.
Key Darunavir Resistance-Associated Mutations (RAMs)

Genotypic analysis for darunavir resistance focuses on identifying specific mutations within the HIV-1 protease gene. The International Antiviral Society (IAS-USA) recognizes eleven key mutations associated with reduced darunavir susceptibility. The presence of three or more of these mutations is strongly correlated with a diminished virological response.[7]

Darunavir RAMs: V11I, V32I, L33F, I47V, I50V, I54L/M, G73S, L76V, I84V, L89V.[7]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible assessment of drug resistance. Below are representative protocols for genotypic and phenotypic assays.

Genotypic Resistance Assay Protocol (Sanger Sequencing)

This protocol outlines the key steps for identifying darunavir RAMs from a patient's plasma sample.

  • Viral RNA Extraction: HIV-1 RNA is extracted from patient plasma (requiring a viral load of at least 500-1,000 copies/mL) using a commercial kit, such as the QIAamp Viral RNA Mini Kit.[8]

  • Reverse Transcription and PCR Amplification: The extracted viral RNA is reverse transcribed into complementary DNA (cDNA). The protease region of the pol gene is then amplified from the cDNA using a two-step (nested) polymerase chain reaction (PCR) to generate a sufficient quantity of DNA for sequencing.[8]

  • PCR Product Purification: The amplified DNA fragment (amplicon) is purified to remove primers, dNTPs, and other components of the PCR mixture that could interfere with the sequencing reaction.

  • Cycle Sequencing (Chain-Termination PCR): The purified PCR product serves as a template for a cycle sequencing reaction. This reaction uses fluorescently labeled dideoxynucleotide triphosphates (ddNTPs) that terminate DNA synthesis when incorporated. This process generates a collection of DNA fragments of varying lengths, each ending with a specific labeled nucleotide.[9]

  • Capillary Electrophoresis: The fluorescently labeled DNA fragments are separated by size using an automated capillary electrophoresis sequencer (e.g., ABI 3730xl). A laser excites the fluorescent dyes, and a detector reads the color of the dye on the terminal nucleotide of each fragment as it passes.[8]

  • Sequence Analysis and Interpretation: The sequencer software generates an electropherogram, which is then translated into a DNA sequence. This sequence is compared to a wild-type reference sequence to identify mutations. The identified mutations are then cross-referenced with databases (e.g., Stanford HIV Drug Resistance Database) to interpret their impact on darunavir susceptibility.[8]

Phenotypic Resistance Assay Protocol (Recombinant Virus Assay)

This protocol describes a common method for directly measuring the susceptibility of a patient's virus to darunavir.

  • RNA Extraction and RT-PCR: As with the genotypic assay, viral RNA is extracted from patient plasma, and the protease- and reverse transcriptase-coding regions are amplified via RT-PCR.[10]

  • Recombinant Virus Generation: The amplified patient-derived gene fragments are inserted into a proviral DNA vector from which the corresponding wild-type gene region has been deleted. This creates a panel of recombinant viruses that contain the patient's protease/RT sequences within a standardized laboratory virus backbone.[10][11]

  • Quantification of Viral Replication: After a set incubation period (typically several days), viral replication is measured. This is often accomplished by assaying for the activity of a reporter gene (e.g., luciferase) that is engineered into the viral vector or by measuring the production of a viral antigen like p24.[2]

  • Calculation of IC50 and Fold Change: For both the patient-derived virus and the reference virus, the drug concentration that inhibits viral replication by 50% (IC50) is calculated. The phenotypic result is reported as a "fold change" (FC), which is the ratio of the IC50 of the patient's virus to the IC50 of the reference virus.[6]

  • Interpretation: The fold change value is compared to established clinical cut-offs. A higher fold change indicates reduced susceptibility (i.e., resistance) to the drug. For darunavir, a fold change of less than 10 is generally considered susceptible.[12]

Visualizing the Workflow and Logic

To better illustrate the processes and relationships described, the following diagrams were generated using Graphviz.

G cluster_pre Sample Collection & Processing cluster_geno Genotypic Assay cluster_pheno Phenotypic Assay PatientSample Patient Plasma (VL >500 copies/mL) RNA_Extraction Viral RNA Extraction PatientSample->RNA_Extraction RT_PCR RT-PCR Amplification (Protease Gene) RNA_Extraction->RT_PCR Sequencing Sanger Sequencing RT_PCR->Sequencing Recombination Create Recombinant Virus RT_PCR->Recombination Analysis Sequence Analysis Sequencing->Analysis InterpretationG Mutation Profile (e.g., V32I, I84V) Analysis->InterpretationG FinalReport Resistance Report (Susceptible, Intermediate, Resistant) InterpretationG->FinalReport Predicts Culture Cell Culture with Darunavir Recombination->Culture Measurement Measure Viral Replication (IC50) Culture->Measurement InterpretationP Fold-Change vs. Wild-Type Measurement->InterpretationP InterpretationP->FinalReport Measures

Workflow for HIV Drug Resistance Testing.

G Genotype Genotype (Protease Gene Sequence) RAMs Presence of Darunavir RAMs (e.g., V11I, V32I, L33F, I47V, I50V, I54L/M, G73S, L76V, I84V, L89V) Genotype->RAMs Identifies Num_RAMs Number of RAMs >= 3? RAMs->Num_RAMs Accumulation Phenotype Phenotype (Reduced Susceptibility) Num_RAMs->Phenotype Strongly Correlates with

Genotype to Phenotype Relationship.

References

Safety and toxicity profile of darunavir ethanolate vs other PIs

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparative Guide to the Safety and Toxicity Profile of Darunavir Ethanolate Versus Other Protease Inhibitors

For researchers, scientists, and drug development professionals, understanding the nuanced safety and toxicity profiles of antiretroviral agents is paramount. This guide provides an objective comparison of this compound against other prominent protease inhibitors (PIs), supported by experimental data from pivotal clinical trials and preclinical studies.

Executive Summary

Darunavir, particularly when co-administered with a pharmacokinetic enhancer like ritonavir (darunavir/r), has demonstrated a generally favorable safety and tolerability profile compared to other PIs, especially concerning metabolic complications. Clinical trials have shown that while class-common adverse events such as gastrointestinal disturbances and rash are observed, darunavir tends to have a less pronounced impact on lipid profiles than lopinavir/ritonavir. Furthermore, darunavir has shown non-inferior or even superior efficacy in some patient populations. However, like all PIs, it is associated with potential risks of hepatotoxicity and severe skin reactions. This guide delves into the specifics of these safety profiles, providing quantitative data, experimental context, and insights into the underlying toxicological pathways.

Data Presentation: Comparative Safety and Toxicity

The following tables summarize the incidence of key adverse events and metabolic abnormalities from head-to-head clinical trials comparing darunavir with other PIs.

Table 1: Comparison of Grade 2-4 Treatment-Related Adverse Events in the ARTEMIS Trial (Treatment-Naïve Patients, 192 Weeks)

Adverse EventDarunavir/r (n=343)Lopinavir/r (n=346)p-value
Diarrhea5.0%11.3%0.003[1]
Nausea7%14%<0.01[2]
Headache7%Not Reported-
Abdominal Pain6%Not Reported-
Rash6%Not Reported-
Discontinuation due to AEs4.7%12.7%0.005[1]

Table 2: Comparison of Grade 3 or 4 Adverse Events in the TITAN Trial (Treatment-Experienced, Lopinavir-Naïve Patients, 48 Weeks)

Adverse Event CategoryDarunavir/r (n=298)Lopinavir/r (n=297)
Any Grade 3 or 4 AE27%30%[3]

Table 3: Comparison of Metabolic Parameters in the ARTEMIS Trial (Treatment-Naïve Patients, 192 Weeks)

Parameter (Median Change from Baseline)Darunavir/rLopinavir/r
Total CholesterolSmaller IncreaseLarger Increase[1]
TriglyceridesSmaller IncreaseLarger Increase[1]

Table 4: Comparison of Adverse Events in the CASTLE Study (Treatment-Naïve Patients, 96 Weeks)

Adverse Event (Grade 2-4, Treatment-Related)Atazanavir/rLopinavir/r
NauseaLess FrequentMore Frequent[4][5]
DiarrheaLess FrequentMore Frequent[4][5]
Jaundice/Scleral IcterusMore FrequentLess Frequent[4][5]
HyperbilirubinemiaMore FrequentLess Frequent[4][5]

Experimental Protocols

A summary of the methodologies employed in the key clinical and preclinical studies cited in this guide is provided below.

Clinical Trial Methodologies

ARTEMIS Trial (NCT00258557) [6]

  • Study Design: A randomized, open-label, Phase III, 192-week trial.[6]

  • Patient Population: Treatment-naïve HIV-1-infected adults.[6]

  • Intervention: Patients were randomized to receive either darunavir/ritonavir (800/100 mg once daily) or lopinavir/ritonavir (800/200 mg total daily dose), both in combination with tenofovir/emtricitabine.[6]

  • Safety and Tolerability Assessment: Adverse events were monitored throughout the study and graded according to the Division of AIDS (DAIDS) Table for Grading the Severity of Adult and Pediatric Adverse Events. Laboratory parameters, including lipid profiles, were assessed at baseline and at regular intervals throughout the trial.

TITAN Trial (NCT00110877)

  • Study Design: A randomized, controlled, open-label, Phase III trial with a 48-week follow-up.[3]

  • Patient Population: Treatment-experienced, lopinavir-naïve HIV-1-infected patients.[3]

  • Intervention: Patients received an optimized background regimen plus either darunavir/ritonavir (600/100 mg twice daily) or lopinavir/ritonavir (400/100 mg twice daily).[3]

  • Safety and Tolerability Assessment: Safety data, including the incidence of Grade 3 and 4 adverse events and laboratory abnormalities, were collected and compared between the two treatment arms.[3]

CASTLE Study (NCT00272779)

  • Study Design: An international, randomized, open-label, prospective study with a 96-week follow-up.[7]

  • Patient Population: Treatment-naïve, HIV-infected adults.[5]

  • Intervention: Patients were randomized to receive either atazanavir/ritonavir (300/100 mg once daily) or lopinavir/ritonavir (400/100 mg twice daily), both in combination with tenofovir/emtricitabine.[5]

  • Safety and Tolerability Assessment: Monitoring of treatment-related adverse events, with a particular focus on gastrointestinal side effects and changes in bilirubin levels.[4][5]

Preclinical Toxicity Assessment Methodologies

In Vitro Adipocyte Toxicity Assay

  • Cell Line: 3T3-L1 preadipocytes are a common model.

  • Differentiation: Cells are cultured to confluence and then induced to differentiate into mature adipocytes using a cocktail of insulin, dexamethasone, and isobutylmethylxanthine.

  • Drug Exposure: Differentiated adipocytes are treated with various concentrations of PIs (e.g., lopinavir/ritonavir) for a specified period (e.g., 24 hours).

  • Toxicity Endpoints:

    • Cell Viability: Assessed using methods like the MTT assay.

    • Lipid Accumulation: Staining with Oil Red O to visualize and quantify lipid droplets.

    • Gene Expression: Analysis of adipogenic markers (e.g., PPAR-γ, C/EBP-α) via RT-qPCR.

    • Apoptosis: Measured by flow cytometry using Annexin V and propidium iodide staining.[8]

In Vivo Humanized Mouse Model for Antiretroviral Toxicity

  • Animal Model: Immune-compromised mice (e.g., NSG mice) are reconstituted with human peripheral blood mononuclear cells (PBMCs) or CD34+ hematopoietic stem cells to create a humanized immune system.[1]

  • Drug Administration: Antiretroviral drugs are incorporated into the mouse chow for daily oral administration, mimicking the human route of exposure.[1]

  • Toxicity Assessment:

    • Metabolic Parameters: Blood glucose and lipid levels are monitored.

    • Histopathology: Tissues from various organs are collected and examined for pathological changes.

    • Body Composition: Changes in fat distribution are assessed.

Signaling Pathways and Experimental Workflows

PI-Induced Endoplasmic Reticulum (ER) Stress in Adipocytes

Protease inhibitors, particularly lopinavir and ritonavir, have been shown to induce ER stress in adipocytes, which can lead to insulin resistance and lipodystrophy.[9] The accumulation of unfolded or misfolded proteins in the ER triggers the Unfolded Protein Response (UPR), a complex signaling network.

ER_Stress_Pathway PI Protease Inhibitors (e.g., Lopinavir/Ritonavir) ER Endoplasmic Reticulum (ER) PI->ER Induces Stress UPR Unfolded Protein Response (UPR) Activation ER->UPR IRE1 IRE1α UPR->IRE1 PERK PERK UPR->PERK ATF6 ATF6 UPR->ATF6 Adipogenesis Inhibition of Adipogenesis UPR->Adipogenesis Inhibits JNK JNK Activation IRE1->JNK XBP1 XBP1 Splicing IRE1->XBP1 CHOP CHOP Expression PERK->CHOP Insulin_Signaling Insulin Signaling (IRS-1 Serine Phosphorylation) JNK->Insulin_Signaling Inhibits Apoptosis Adipocyte Apoptosis CHOP->Apoptosis Promotes Insulin_Resistance Insulin Resistance Insulin_Signaling->Insulin_Resistance Apoptosis->Insulin_Resistance Adipogenesis->Insulin_Resistance

Caption: PI-induced ER stress signaling pathway in adipocytes.

Experimental Workflow for In Vitro Adipocyte Toxicity Assessment

The following diagram illustrates a typical workflow for assessing the toxicity of protease inhibitors on adipocytes in a laboratory setting.

Adipocyte_Toxicity_Workflow start Start culture Culture 3T3-L1 Preadipocytes start->culture differentiate Induce Adipocyte Differentiation culture->differentiate treat Treat with Protease Inhibitors differentiate->treat assess Assess Toxicity Endpoints treat->assess viability Cell Viability (MTT Assay) assess->viability lipids Lipid Accumulation (Oil Red O Staining) assess->lipids gene_exp Gene Expression (RT-qPCR) assess->gene_exp apoptosis Apoptosis (Flow Cytometry) assess->apoptosis analyze Data Analysis and Interpretation viability->analyze lipids->analyze gene_exp->analyze apoptosis->analyze end End analyze->end

Caption: Experimental workflow for in vitro adipocyte toxicity.

Logical Relationship of PI Effects on Glucose Metabolism

Protease inhibitors can directly and indirectly impair glucose metabolism, contributing to insulin resistance. A key direct mechanism is the inhibition of the GLUT4 glucose transporter.

PI_Glucose_Metabolism PI Protease Inhibitors GLUT4 GLUT4 Glucose Transporter PI->GLUT4 Directly Inhibits ER_Stress ER Stress in Adipocytes PI->ER_Stress Glucose_Uptake Decreased Glucose Uptake in Muscle and Adipose Tissue GLUT4->Glucose_Uptake Insulin_Resistance Insulin Resistance Glucose_Uptake->Insulin_Resistance Inflammation Adipose Tissue Inflammation ER_Stress->Inflammation Inflammation->Insulin_Resistance Contributes to

Caption: Logical relationship of PI effects on glucose metabolism.

References

Darunavir Ethanolate in HIV Salvage Therapy: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of darunavir ethanolate's performance in salvage therapy for treatment-experienced individuals with HIV-1. The information is supported by key clinical trial data, detailed experimental protocols, and visualizations of relevant biological pathways and study designs.

Darunavir, a second-generation protease inhibitor (PI), has become a cornerstone of salvage therapy for patients with HIV-1 infection who have experienced virological failure on other antiretroviral regimens.[1][2] Co-administered with a low dose of ritonavir (DRV/r) to boost its pharmacokinetic profile, darunavir has demonstrated significant efficacy against both wild-type and multidrug-resistant strains of the virus.[3][4] Its high genetic barrier to resistance further solidifies its role in the management of treatment-experienced patients.[3][5] This guide benchmarks the performance of darunavir against other PIs and within different combination regimens, drawing on data from pivotal clinical trials.

Comparative Efficacy of Darunavir-Based Regimens

The efficacy of darunavir in salvage therapy has been rigorously evaluated in several key clinical trials, including the POWER, TITAN, and DUET studies. These trials provide a wealth of data comparing darunavir-based regimens to other PIs and assessing its performance as part of an optimized background regimen (OBR).

Virologic and Immunologic Outcomes

The primary goal of salvage therapy is to achieve virologic suppression and promote immune reconstitution. The following tables summarize the key virologic and immunologic outcomes from major clinical trials involving darunavir.

Table 1: Virologic and Immunologic Outcomes in Key Darunavir Salvage Therapy Trials
Trial Treatment Arms Patient Population Virologic Response (HIV-1 RNA <50 copies/mL) Mean CD4+ Cell Count Increase from Baseline (cells/mm³)
POWER 1 & 2 (Week 96) [6]DRV/r 600/100 mg BID + OBRHighly treatment-experienced39%133
Control PI(s) + OBR9%Not Reported
TITAN (Week 48) [3][7][8]DRV/r 600/100 mg BID + OBRLopinavir-naive, treatment-experienced71%Not Reported
LPV/r 400/100 mg BID + OBR60%Not Reported
DUET (Week 48) [9][10][11]Etravirine + DRV/r + OBRTreatment-experienced with NNRTI and PI resistance59% (pooled analysis)Not Reported
Placebo + DRV/r + OBR41% (pooled analysis)Not Reported

BID: twice daily; DRV/r: darunavir/ritonavir; LPV/r: lopinavir/ritonavir; OBR: optimized background regimen; PI: protease inhibitor; NNRTI: non-nucleoside reverse transcriptase inhibitor.

Development of Resistance

A critical aspect of long-term antiretroviral therapy is the potential for the development of drug resistance. Darunavir's high genetic barrier to resistance is a key advantage in salvage situations. The TITAN and DUET trials provide valuable insights into the emergence of resistance mutations.

Table 2: Emergence of Resistance Mutations in Darunavir Clinical Trials
Trial Treatment Arm Development of New Primary PI Mutations in Virologic Failures
TITAN (Week 48) [7][12]DRV/r 600/100 mg BID + OBR21%
LPV/r 400/100 mg BID + OBR36%
DUET (Week 48) [9][13]Etravirine + DRV/r + OBRFewer patients developed DRV resistance-associated mutations compared to placebo.
Placebo + DRV/r + OBRMore patients developed DRV resistance-associated mutations compared to the etravirine arm.

Experimental Protocols

The following sections detail the methodologies employed in the key clinical trials cited in this guide, providing a framework for understanding the data presented.

POWER 1 and 2 Trials

The POWER 1 and 2 were Phase IIb, randomized, controlled trials designed to assess the efficacy and safety of DRV/r compared to an investigator-selected control PI in highly treatment-experienced HIV-1-infected patients.[3][14]

  • Patient Population: Adult patients with HIV-1 RNA >1,000 copies/mL, prior treatment with PIs, and at least one primary PI mutation.[6]

  • Treatment Regimens: Patients were randomized to receive DRV/r (at various doses, with 600/100 mg twice daily becoming the focus) plus an OBR, or a control PI plus an OBR.[3][15]

  • Endpoints and Assessments:

    • Primary Efficacy Endpoint: The proportion of patients achieving a confirmed HIV-1 RNA reduction of ≥1.0 log10 copies/mL from baseline.[4]

    • Secondary Efficacy Endpoints: The proportion of patients with HIV-1 RNA <400 and <50 copies/mL, and the change in CD4+ cell count from baseline.[14]

    • Resistance Analysis: Genotypic and phenotypic resistance testing was performed at baseline and at the time of virologic failure to identify resistance-associated mutations.[9]

TITAN Trial

The TITAN trial was a Phase III, randomized, controlled, open-label trial comparing the efficacy and safety of DRV/r to lopinavir/ritonavir (LPV/r) in treatment-experienced, lopinavir-naive patients.[3][7][16]

  • Patient Population: Lopinavir-naive, treatment-experienced adult patients with HIV-1 infection.[7][12]

  • Treatment Regimens: Patients received either DRV/r 600/100 mg twice daily or LPV/r 400/100 mg twice daily, both in combination with an OBR consisting of at least two nucleoside reverse transcriptase inhibitors (NRTIs).[7][16]

  • Endpoints and Assessments:

    • Primary Efficacy Endpoint: The proportion of patients achieving an HIV-1 RNA level of <400 copies/mL at week 48.[7][12]

    • Secondary Efficacy Endpoint: The proportion of patients with an HIV-1 RNA level of <50 copies/mL.[3]

    • Resistance Analysis: Genotypic analysis was conducted at baseline and in patients who experienced virologic failure to assess the development of PI and NRTI resistance mutations.[7][8]

DUET Trials

The DUET-1 and DUET-2 trials were identical Phase III, randomized, double-blind, placebo-controlled trials evaluating the efficacy and safety of etravirine versus placebo, both administered with DRV/r and an OBR.[10][11][17]

  • Patient Population: Treatment-experienced adult patients with evidence of NNRTI and PI resistance and virologic failure (HIV-1 RNA >5,000 copies/mL).[10][11]

  • Treatment Regimens: Patients received either etravirine 200 mg twice daily or placebo, in combination with DRV/r 600/100 mg twice daily and an investigator-selected OBR. The use of enfuvirtide was optional.[17]

  • Endpoints and Assessments:

    • Primary Efficacy Endpoint: The proportion of patients with a confirmed HIV-1 RNA <50 copies/mL at week 24.[17]

    • Resistance Analysis: Genotypic and phenotypic resistance testing was performed at baseline and at the time of virologic failure to assess changes in susceptibility to darunavir and other antiretrovirals.[9]

Visualizing Mechanisms and Workflows

To further elucidate the context of darunavir's application, the following diagrams illustrate its mechanism of action and a typical workflow for a salvage therapy clinical trial.

HIV_Protease_Inhibitor_Mechanism cluster_virus HIV-infected Cell cluster_drug Mechanism of Action HIV Gag-Pol Polyprotein HIV Gag-Pol Polyprotein HIV Protease HIV Protease HIV Gag-Pol Polyprotein->HIV Protease Cleavage Site Structural Proteins & Enzymes Structural Proteins & Enzymes HIV Protease->Structural Proteins & Enzymes Cleaves Polyprotein Inactive HIV Protease Inactive HIV Protease Mature HIV Virion Mature HIV Virion Structural Proteins & Enzymes->Mature HIV Virion Assembly Darunavir Darunavir Darunavir->HIV Protease Binds to Active Site Non-infectious Virion Non-infectious Virion Inactive HIV Protease->Non-infectious Virion Prevents Maturation

Mechanism of Action of Darunavir

Salvage_Therapy_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization & Treatment cluster_followup Follow-up & Monitoring cluster_analysis Data Analysis & Reporting Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Baseline Assessment Baseline Assessment (HIV RNA, CD4, Genotype) Informed Consent->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Arm A: DRV/r + OBR Arm A: DRV/r + OBR Randomization->Arm A: DRV/r + OBR Arm B: Comparator PI + OBR Arm B: Comparator PI + OBR Randomization->Arm B: Comparator PI + OBR Treatment Initiation Treatment Initiation Arm A: DRV/r + OBR->Treatment Initiation Arm B: Comparator PI + OBR->Treatment Initiation Scheduled Visits Scheduled Visits Treatment Initiation->Scheduled Visits Weeks 4, 8, 12, 24, 48... Assessments Assessments (HIV RNA, CD4, Safety Labs) Scheduled Visits->Assessments Virologic Failure Assessment Virologic Failure Assessment (Resistance Testing) Assessments->Virologic Failure Assessment Primary Endpoint Analysis Primary Endpoint Analysis (e.g., HIV RNA <50 copies/mL at W48) Virologic Failure Assessment->Primary Endpoint Analysis Secondary Endpoint Analysis Secondary Endpoint Analysis (CD4 change, Safety) Primary Endpoint Analysis->Secondary Endpoint Analysis Resistance Analysis Resistance Analysis Secondary Endpoint Analysis->Resistance Analysis Final Report Final Report Resistance Analysis->Final Report

Typical Salvage Therapy Clinical Trial Workflow

References

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